Mechanism and Chemoselective Application of Sulfonamide Formation Using 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
Structural Profiling and Synthetic Utility The compound 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and mo...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Profiling and Synthetic Utility
The compound 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and modular drug design[1]. Synthetically derived from the Friedel-Crafts acylation of benzene with succinic anhydride followed by para-chlorosulfonation, this molecule features three distinct reactive centers:
A Sulfonyl Chloride (-SO₂Cl): A highly electrophilic site primed for nucleophilic attack.
A Ketone (-C=O): A moderately electrophilic carbonyl center.
A Carboxylic Acid (-COOH): A terminal handle that can be orthogonally functionalized.
In drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—this molecule acts as a critical linker. It allows researchers to install a sulfonamide pharmacophore while retaining a terminal carboxylic acid for subsequent coupling to targeting ligands or solid supports.
Core Mechanism of S-N Bond Formation
The formation of a sulfonamide from a sulfonyl chloride and an amine is fundamentally a nucleophilic substitution reaction at the sulfonyl sulfur[2]. The sulfur atom is rendered extremely electron-deficient by the electron-withdrawing effects of the two double-bonded oxygen atoms and the electronegative chlorine atom[3].
Mechanistically, the reaction proceeds through the following sequence:
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur center.
Transition State: This attack forces the molecule into a trigonal bipyramidal transition state (or intermediate, depending on solvent polarity), where the sulfur temporarily expands its valency[4].
Elimination: The highly stable chloride ion (Cl⁻) is expelled as a leaving group, collapsing the intermediate back to a tetrahedral geometry.
Deprotonation: The resulting protonated sulfonamide intermediate is rapidly deprotonated by an external base to yield the neutral, stable sulfonamide product[5].
Mechanistic pathway of sulfonamide formation via nucleophilic substitution.
Chemoselectivity and Kinetic Control
A primary challenge when utilizing 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is ensuring that the amine reacts exclusively with the sulfonyl chloride, leaving the ketone and carboxylic acid intact. This is achieved through strict kinetic control.
Under standard conditions (0 °C to Room Temperature, non-nucleophilic base, aprotic solvent), the reaction is highly chemoselective. The sulfonyl chloride's activation energy barrier for nucleophilic attack is exceptionally low[3]. Conversely, the carboxylic acid requires the addition of coupling reagents (e.g., HATU, EDC) to form an active ester before it can undergo amidation. The ketone, while theoretically capable of forming a Schiff base (imine) with primary amines, requires acid catalysis, heat, and dehydrating conditions to proceed. Therefore, under basic, low-temperature conditions, the ketone and carboxylic acid remain kinetically and thermodynamically inert.
Chemoselectivity logic for preferential sulfonamide formation.
Quantitative Data: Functional Group Reactivity
Functional Group
Electrophilicity
Activation Energy Barrier
Reaction with Amines (Standard Conditions)
Primary Byproduct
Sulfonyl Chloride
Very High
Low
Rapid S-N bond formation (< 1 hour)
HCl (Neutralized)
Carboxylic Acid
Low
High (Requires Coupling)
Kinetically inert
None
Ketone
Moderate
High (Requires Acid/Heat)
Thermodynamically stable
None
Self-Validating Experimental Protocol
To ensure high yields and prevent competitive hydrolysis of the sulfonyl chloride, the reaction must be conducted under anhydrous conditions with a carefully selected base[5]. Because the product contains a free carboxylic acid, we can exploit an acid-base extraction for highly efficient purification, eliminating the need for column chromatography in most cases.
Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Argon), dissolve the target primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution. Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the amine from forming an unreactive hydrochloride salt, which would otherwise stall the reaction at 50% conversion[5].
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: S-N bond formation is highly exothermic. Cooling controls the reaction rate, suppressing unwanted side reactions and preserving chemoselectivity.
Electrophile Addition: Dissolve 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the chilled amine mixture over 10 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin. The complete disappearance of the primary amine (which stains pink/purple) confirms the reaction has reached completion.
Acid-Base Extraction (Workup):
Dilute the reaction mixture with additional DCM and wash with 1M aqueous HCl. Causality: This removes excess DIPEA and unreacted amine. The sulfonamide product (which contains a free carboxylic acid) remains in the organic layer.
Extract the organic layer with saturated aqueous NaHCO₃ (3x). Causality: The basic aqueous layer deprotonates the carboxylic acid, pulling the sulfonamide product into the aqueous phase as a highly soluble sodium salt, leaving organic impurities behind.
Carefully acidify the combined aqueous layers with concentrated HCl until the pH reaches 2-3. The pure sulfonamide product will precipitate as a white solid or can be back-extracted into fresh Ethyl Acetate.
Standard experimental workflow for sulfonamide synthesis and purification.
Optimization Parameters: Base Selection
Base Scavenger
Solvent
Temperature
Yield (%)
Mechanistic Observation
DIPEA (2.5 eq)
DCM
0 °C to RT
>90%
Non-nucleophilic; prevents unwanted side reactions; excellent yield.
Pyridine
DCM
0 °C to RT
85-90%
Acts as a nucleophilic catalyst; can complicate acid-base workup.
Triethylamine
THF
0 °C to RT
75-80%
Prone to forming localized concentration gradients; slightly lower yield.
None
DCM
RT
<50%
Amine is consumed by the HCl byproduct, halting the reaction[5].
Conclusion
The synthesis of sulfonamides using 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a highly efficient, chemoselective process governed by the extreme electrophilicity of the sulfonyl chloride group. By leveraging strict kinetic control (0 °C, non-nucleophilic base) and exploiting the molecule's terminal carboxylic acid for a self-validating acid-base workup, researchers can rapidly generate high-purity sulfonamide libraries for advanced drug discovery applications.
References
4-[4-(chlorosulfonyl)
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group
BenchChem
URL
The Journal of Organic Chemistry (ACS Publications)
Nucleophilic substitution at sulphonyl sulphur. Part 2.
1-Octanesulfonyl chloride (Mechanism of sulfonamide formation)
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid. In the absence of experimentally acquired spectra in publicly accessible databases, this guide utilizes high-quality predicted data to serve as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate. The document is structured to offer not only the spectral data but also a detailed interpretation, the underlying principles of spectral features, a standardized protocol for experimental data acquisition, and comprehensive references to foundational NMR concepts.
Introduction: The Significance of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a key bifunctional molecule possessing both a carboxylic acid and a sulfonyl chloride moiety. This unique combination of reactive groups makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride can readily react with amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively. Simultaneously, the carboxylic acid provides a handle for amide bond formation or other derivatization.
Given its role as a crucial intermediate, the unambiguous structural confirmation and purity assessment of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid are paramount. NMR spectroscopy stands as the most powerful analytical technique for the structural elucidation of organic molecules in solution. This guide provides a detailed examination of its predicted ¹H and ¹³C NMR spectra to facilitate its use in research and development.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid reveals a distinct set of signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups such as the carbonyl and chlorosulfonyl groups causing a downfield shift.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
H-2', H-6'
8.15
Doublet
2H
H-3', H-5'
8.05
Doublet
2H
H-3
3.30
Triplet
2H
H-2
2.80
Triplet
2H
-COOH
12.5 (broad)
Singlet
1H
Interpretation of the ¹H NMR Spectrum
Aromatic Region (8.15 - 8.05 ppm): The aromatic protons on the phenyl ring are significantly deshielded due to the strong electron-withdrawing effects of both the carbonyl group and the chlorosulfonyl group. This results in their appearance in the downfield region of the spectrum. The protons ortho to the chlorosulfonyl group (H-3', H-5') are predicted to be slightly upfield compared to the protons ortho to the carbonyl group (H-2', H-6'). Both sets of protons appear as doublets due to coupling with their adjacent aromatic protons.
Aliphatic Region (3.30 - 2.80 ppm): The two methylene groups of the butanoic acid chain give rise to two distinct triplets. The protons on the carbon adjacent to the carbonyl group (H-3) are more deshielded (3.30 ppm) than the protons on the carbon adjacent to the carboxylic acid group (H-2, 2.80 ppm). The triplet splitting pattern arises from the coupling between the two adjacent methylene groups.
Carboxylic Acid Proton (~12.5 ppm): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Assignment
Predicted Chemical Shift (ppm)
C-4 (Carbonyl)
196.5
C-1 (Carboxylic Acid)
178.0
C-1' (Aromatic)
145.0
C-4' (Aromatic)
140.0
C-2', C-6' (Aromatic)
130.0
C-3', C-5' (Aromatic)
128.5
C-3
33.5
C-2
28.0
Interpretation of the ¹³C NMR Spectrum
Carbonyl and Carboxylic Acid Carbons (196.5 and 178.0 ppm): The carbonyl carbon (C-4) of the ketone is the most deshielded carbon in the molecule, appearing at approximately 196.5 ppm. The carboxylic acid carbon (C-1) is also significantly deshielded, with a predicted chemical shift of around 178.0 ppm.
Aromatic Carbons (145.0 - 128.5 ppm): The four distinct aromatic carbon signals reflect the substitution pattern of the phenyl ring. The quaternary carbons attached to the sulfonyl chloride group (C-1') and the butanoyl chain (C-4') are the most deshielded of the aromatic carbons. The remaining aromatic carbons (C-2', C-6' and C-3', C-5') appear at slightly higher fields.
Aliphatic Carbons (33.5 and 28.0 ppm): The two methylene carbons of the butanoic acid chain are observed in the aliphatic region of the spectrum. The carbon adjacent to the carbonyl group (C-3) is more deshielded (33.5 ppm) than the carbon adjacent to the carboxylic acid (C-2, 28.0 ppm).
Visualizing the Structure and NMR Assignments
To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for NMR analysis.
Figure 1: Molecular Structure of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid with Atom Numbering.
Figure 2: General Workflow for NMR Data Acquisition and Analysis.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for this compound, the following protocol provides a standardized starting point.
5.1. Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this type. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for observing exchangeable protons like the carboxylic acid proton.
Concentration: Weigh approximately 5-10 mg of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added.
5.2. NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment.
Spectral Width: Approximately 16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
Spectral Width: Approximately 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
5.3. Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid. The detailed analysis of the predicted chemical shifts and splitting patterns, along with the provided experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this versatile compound. The structural insights gained from NMR are indispensable for ensuring the identity and purity of this key chemical intermediate, thereby supporting the integrity of downstream research and development activities.
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Solubility and Kinetic Stability Profile of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid in Polar Aprotic Solvents
Executive Summary & Chemical Profiling The compound 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS 937661-23-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and adva...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
The compound 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS 937661-23-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and advanced materials synthesis[1]. Structurally, it presents a unique solvation challenge: it contains a hydrogen-bond donating carboxylic acid terminus and a highly electrophilic, moisture-sensitive chlorosulfonyl (-SO₂Cl) moiety, bridged by a para-substituted ketone linker.
When formulating reactions or preparing stock solutions, researchers default to polar aprotic solvents to dissolve the polar backbone while avoiding the rapid solvolysis typical of protic solvents (like alcohols or water)[2]. However, the assumption that all polar aprotic solvents are chemically inert is a critical failure point in drug development workflows. This whitepaper dissects the thermodynamic solubility versus the kinetic stability of this compound across various polar aprotic media, providing field-proven methodologies for handling dual-functional electrophiles.
Thermodynamics of Solvation vs. Kinetic Stability
The selection of a solvent for 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid requires balancing two competing forces: the need for a high dielectric constant (ε) to solvate the carboxylic acid and ketone, and the need for absolute nucleophilic inertness to preserve the -SO₂Cl group.
The Illusion of Inertness in Amides and Sulfoxides
While solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) offer exceptional thermodynamic solubility due to their high dipole moments, they are kinetically incompatible with sulfonyl chlorides over extended periods[3].
DMSO Degradation: The oxygen atom in DMSO is sufficiently nucleophilic to attack the highly electrophilic sulfur of the -SO₂Cl group, forming Swern-type intermediates that rapidly decompose the starting material.
DMF Degradation: DMF can act as a nucleophile, particularly at elevated temperatures or upon extended storage, forming Vilsmeier-Haack type adducts with sulfonyl chlorides.
The Gold Standards: Acetonitrile and Sulfolane
To achieve a stable, self-validating solvation system, the solvent must lack nucleophilic resonance structures.
Acetonitrile (MeCN): The cyano group is an excellent hydrogen-bond acceptor for the carboxylic acid but is sterically and electronically shielded from acting as a nucleophile. It provides >99% stability for sulfonyl chlorides at room temperature[3].
Sulfolane: For industrial scale-up or high-temperature applications, sulfolane is a premier choice. With a high Hildebrand solubility parameter (δ = 27.2 MPa^1/2) and extreme chemical stability, it dissolves complex sulfonyl chlorides without initiating degradation pathways[4].
Fig 1. Divergent stability pathways of the chlorosulfonyl moiety in polar aprotic solvents.
Quantitative Solubility and Stability Matrix
The following table synthesizes the expected performance of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in various polar aprotic solvents. Note: Stability is heavily dependent on the absolute anhydrous nature of the solvent.
To generate trustworthy data, an experimental protocol must be self-validating. The greatest confounding variable when assessing sulfonyl chloride stability is trace water, which rapidly hydrolyzes the -SO₂Cl group to a sulfonic acid[5]. If a solvent is not rigorously dried, aqueous hydrolysis will be falsely interpreted as solvent-mediated degradation.
The following protocol utilizes Karl Fischer (KF) titration as an internal control and LC-MS/MS for orthogonal mass validation.
Step-by-Step Methodology
Phase 1: Anhydrous Preparation & Control Validation
Solvent Drying: Store all candidate solvents (MeCN, THF, DMF, DMSO) over activated 3Å molecular sieves for 48 hours prior to use.
Moisture Quantification: Perform Karl Fischer (KF) titration on each solvent. Causality Check: Proceed only if H₂O < 50 ppm. This isolates the variable of solvent nucleophilicity from water-driven hydrolysis.
Phase 2: Saturated Solution Generation
3. Equilibration: In a nitrogen-purged glovebox, add an excess of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (approx. 250 mg) to 1.0 mL of each anhydrous solvent in a sealed amber vial.
4. Agitation: Vortex the suspensions for 2 hours at 25°C using a thermoshaker.
Phase 3: Filtration & Isolation
5. Filtration: Filter the saturated solutions using a 0.22 µm PTFE syringe filter. Causality Check: Do not use Nylon or PES filters. Nylon contains amide linkages that can react with the highly electrophilic sulfonyl chloride, skewing the concentration data.
Phase 4: Kinetic Tracking via LC-MS/MS
6. Aliquoting: Immediately dilute a 10 µL aliquot of the filtrate into 990 µL of anhydrous MeCN (T=0 baseline). Repeat aliquoting at T=1h, T=4h, and T=24h.
7. Analysis: Inject samples into an LC-MS/MS system (using a non-nucleophilic mobile phase, e.g., MeCN/0.1% Formic Acid).
8. Data Interpretation:
Quantify the intact API peak via UV (254 nm) against a standard curve to determine thermodynamic solubility.
Use MS to track degradation. A mass shift of +18 Da indicates sulfonic acid formation (moisture contamination). Unique mass adducts in the DMF/DMSO samples confirm solvent-mediated nucleophilic degradation.
Fig 2. Self-validating high-throughput workflow for assessing anhydrous solubility and kinetic stability.
Conclusion & Best Practices
When handling 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid, researchers must prioritize kinetic stability over absolute maximum solubility. While DMF and DMSO offer rapid dissolution, their nucleophilic character leads to unacceptable degradation of the chlorosulfonyl moiety, ruining downstream coupling reactions.
Best Practice Recommendation: Utilize anhydrous Acetonitrile for analytical and bench-scale synthesis due to its perfect balance of non-nucleophilicity and polar solvation. For process chemistry and industrial scale-up where higher boiling points or extreme solubility are required, Sulfolane serves as the optimal, chemically inert alternative.
Literature Review and Technical Guide: 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid in Medicinal Chemistry
Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of divergent library synthesis. 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9) repres...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of divergent library synthesis. 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9) represents a highly versatile, privileged intermediate. By combining a highly electrophilic sulfonyl chloride moiety with a versatile keto-acid (succinyl) chain, this molecule enables the rapid assembly of complex pharmacophores. It is predominantly utilized in the synthesis of targeted sulfonamide libraries—such as cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) inhibitors—and serves as a direct precursor to bioactive heterocycles like pyridazinones and pyrroles.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Herein, we will dissect the physicochemical profile of this compound, resolve the regioselective conundrums inherent to its synthesis, and provide a self-validating, step-by-step protocol for its preparation and application.
Structural and Physicochemical Profiling
Understanding the physicochemical boundaries of a building block is critical for predicting the pharmacokinetic trajectory of its downstream derivatives. The presence of the polar sulfonamide (once reacted) and the carboxylic acid ensures excellent solubility, while the flexible butanoic acid chain allows for induced-fit binding in deep enzymatic pockets.
Table 1: Physicochemical and Structural Profiling
Property
Value
Significance in Drug Design
Molecular Formula
C₁₀H₉ClO₅S
-
Molecular Weight
276.69 g/mol
Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors
1 (COOH)
Facilitates critical target binding (e.g., kinase hinge regions).
Hydrogen Bond Acceptors
5 (C=O, COOH, SO₂Cl)
High polarity; requires balancing with lipophilic amines during library synthesis.
Provides conformational flexibility to adapt to dynamic receptor binding sites.
The Regioselectivity Conundrum & Synthetic Strategy
A frequent pitfall in the synthesis of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is the attempt to directly chlorosulfonate 4-oxo-4-phenylbutanoic acid (3-benzoylpropionic acid).
The Causality of Failure: The ketone carbonyl attached directly to the phenyl ring is a strongly deactivating, meta-directing group. Consequently, subjecting 4-oxo-4-phenylbutanoic acid to electrophilic aromatic substitution (e.g., using chlorosulfonic acid) invariably yields the undesired meta-chlorosulfonyl isomer.
The Logical Workaround: To establish a self-validating system that guarantees para-substitution, the synthetic route must be fundamentally re-engineered. By utilizing thioanisole as the starting material, the strongly activating, ortho/para-directing methylthio (-SMe) group dictates the regiochemistry of the initial Friedel-Crafts acylation with succinic anhydride, yielding exclusively the para-isomer. The methylthio group is subsequently converted directly to the sulfonyl chloride via oxidative chlorination[1].
Table 2: Comparative Oxidation Methodologies for Sulfonyl Chloride Synthesis
Reagent System
Temperature
Safety Profile
Regioselectivity
Typical Yield
ClSO₃H (Direct)
0 °C to RT
Highly Corrosive
Poor (meta-directing ketone)
< 10% (desired para)
Cl₂ gas / AcOH
0 °C
Toxic Gas Hazard
Excellent (from thioether)
70 - 80%
NCS / aq. HCl
10 - 20 °C
Bench-stable, Safe
Excellent (from thioether)
85 - 96%
The use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid has been established as a superior, bench-stable alternative to hazardous chlorine gas for the oxidative chlorination of thioethers[1],[2]. This method provides a controlled reaction environment, yielding sulfonyl chlorides in up to 96% yield while allowing for the easy removal of the succinimide byproduct[1].
Step-by-Step Methodology: A Self-Validating Protocol
The following protocol details the synthesis of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid. Every step is designed with built-in causality checks to ensure scientific integrity.
Step 1: Regioselective Friedel-Crafts Acylation
Objective: Install the 4-oxobutanoic acid chain exclusively at the para position.
Setup: Charge a dry, round-bottom flask with succinic anhydride (1.1 eq) and anhydrous dichloromethane (DCM).
Activation: Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0 °C under an inert argon atmosphere.
Addition: Add thioanisole (1.0 eq) dropwise, maintaining the internal temperature below 5 °C.
Causality Check: The AlCl₃ activates the anhydride, while the strongly activating -SMe group of thioanisole ensures the acylium ion attacks exclusively at the less sterically hindered para position, validating the regiochemistry.
Workup: Stir at room temperature for 4 hours. Quench carefully over crushed ice and 1M HCl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-(4-methylthiophenyl)-4-oxobutanoic acid .
Step 2: Oxidative Chlorination via NCS/HCl
Objective: Convert the methylthio ether to a sulfonyl chloride without oxidizing the ketone or carboxylic acid[3].
Preparation: Dissolve 4-(4-methylthiophenyl)-4-oxobutanoic acid (1.0 eq) in acetonitrile (MeCN).
Reagent Mixing: In a separate vessel, prepare a mixture of N-chlorosuccinimide (NCS, 4.0 eq) in 2M aqueous HCl and MeCN (1:5 ratio) and cool to 10 °C[3].
Reaction: Add the thioether solution dropwise to the NCS/HCl mixture, maintaining the internal temperature strictly below 20 °C[3].
Causality Check: The aqueous HCl catalyzes the in situ release of molecular Cl₂ from NCS. This transient Cl₂ oxidatively cleaves the C-S bond to form the sulfonyl chloride. Keeping the temperature below 20 °C prevents over-oxidation or hydrolysis of the newly formed sulfonyl chloride[4].
Isolation: Stir for 2 hours. Dilute with cold water and extract with ethyl acetate. Wash the organic layer with cold water and brine, dry over MgSO₄, and concentrate in vacuo.
Storage: The resulting 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is highly moisture-sensitive. Store immediately under inert gas at 2-8 °C.
Divergent Applications in Medicinal Chemistry
The true power of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid lies in its orthogonal reactivity. The sulfonyl chloride acts as a hard electrophile, reacting rapidly with primary and secondary amines at 0 °C to form stable sulfonamides. Once the sulfonamide is installed, the keto-acid tail can be engaged in complex cyclizations.
Reaction with hydrazine derivatives induces condensation with the ketone and subsequent cyclodehydration with the carboxylic acid, yielding 4,5-dihydro-3(2H)-pyridazinones —a privileged scaffold widely recognized in phosphodiesterase (PDE) inhibitors and cardiovascular agents. Alternatively, condensation with primary amines under dehydrating conditions triggers a Paal-Knorr-type cyclization to yield highly substituted pyrroles .
Divergent synthetic pathways of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in drug discovery.
References
Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation." Synthesis, 2006(24), 4131-4134. URL:[Link]
Organic Chemistry Portal. "Sulfonyl chloride synthesis by oxidation." Organic Chemistry Literature Abstracts. URL:[Link]
An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
This technical guide provides a comprehensive framework for the analysis of the thermal properties of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive framework for the analysis of the thermal properties of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles and detailed experimental protocols for determining the melting point and assessing the thermal stability of this compound. The methodologies presented herein are grounded in established standards to ensure data integrity and reproducibility.
Introduction to 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a bifunctional organic molecule featuring a carboxylic acid and a reactive chlorosulfonyl group. This chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of its thermal properties is paramount for its effective use in synthesis, formulation, and to ensure safety during handling and storage.
Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For the characterization of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3][4] It is a powerful tool for determining the melting point, enthalpy of fusion, and identifying other thermal events like crystallization and glass transitions.[2][3][4]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3][4] This technique is crucial for assessing thermal stability and determining the temperature at which decomposition begins.[2][3][4]
The combined use of DSC and TGA provides a comprehensive thermal profile of a material, correlating changes in mass with specific thermal events.[2]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the thermal analysis of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
This protocol is based on the principles outlined in ASTM E794, "Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis".[5][6][7]
Objective: To accurately determine the melting point and enthalpy of fusion of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid.
Certified reference materials for temperature and enthalpy calibration (e.g., indium)
Protocol:
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference material like indium according to the instrument manufacturer's guidelines.
Sample Preparation: Accurately weigh 2-5 mg of the powdered 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan with an aluminum lid. This is crucial to prevent any mass loss due to sublimation.
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Program Setup:
Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min.
Temperature Program:
Equilibrate at 25°C.
Ramp up to 150°C at a heating rate of 10°C/min. This temperature is chosen to be sufficiently above the reported melting point.
Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the temperature program. Record the heat flow as a function of temperature.
Data Analysis:
The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak on the DSC thermogram.
The peak temperature of the endotherm should also be reported.
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Caption: Workflow for DSC analysis of melting point.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol follows the guidelines of ASTM E2550, "Standard Test Method for Thermal Stability by Thermogravimetry".[8][9][10]
Objective: To determine the thermal stability and decomposition profile of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid.
Instrument Calibration: Perform weight and temperature calibration of the TGA according to the manufacturer's specifications.
Sample Preparation: Weigh 5-10 mg of the 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid sample directly into a TGA pan.
TGA Program Setup:
Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min.
Temperature Program:
Equilibrate at 30°C.
Ramp up to 600°C at a heating rate of 10°C/min. This broad range ensures the capture of all decomposition events.
Data Acquisition: Place the sample pan into the TGA furnace and start the temperature program. Continuously record the sample mass as a function of temperature.
Data Analysis:
The TGA thermogram will plot the percentage of initial mass versus temperature.
The onset temperature of decomposition (Td) is a key indicator of thermal stability. This is the temperature at which significant mass loss begins.
The temperatures at which the rate of mass loss is maximal (peaks in the derivative thermogram, DTG) indicate the points of fastest decomposition.
The percentage of residual mass at the end of the experiment should be noted.
Caption: Workflow for TGA analysis of thermal stability.
Interpretation of Results and Expected Outcomes
DSC Analysis
The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak should fall within the reported range of 127-130°C. A narrow melting range is indicative of high purity.
TGA Analysis
The TGA curve will reveal the thermal stability of the molecule. For 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid, decomposition is likely to occur in multiple stages due to the presence of different functional groups. Potential decomposition pathways could involve the loss of the chlorosulfonyl group and decarboxylation. The onset temperature of the initial mass loss is the primary measure of its thermal stability under the specified conditions.
Safety Considerations
Handling: 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid and its decomposition products may be hazardous. Always handle this chemical in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Disposal: Dispose of all waste materials in accordance with local regulations.
Conclusion
The thermal analysis of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid using DSC and TGA is essential for its characterization. By following the detailed protocols in this guide, researchers can obtain reliable data on its melting point and thermal stability. This information is critical for guiding its application in research and development, ensuring both the quality of the final products and the safety of the processes involved.
References
ASTM E794, Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis, ASTM International. [Link]
ASTM E2550, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International. [Link]
ASTM E794-06(2018), Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis, ASTM International. [Link]
Application Notes and Protocols for Bioconjugation using 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterobifunctional Crosslinker for Bioconjugation 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a heterobifunctional crosslin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterobifunctional Crosslinker for Bioconjugation
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a heterobifunctional crosslinking reagent that offers a versatile platform for the covalent modification of biomolecules. Its unique structure, featuring both a highly reactive sulfonyl chloride and a modifiable carboxylic acid, enables a range of strategic bioconjugation approaches. This reagent is particularly valuable for creating stable linkages between proteins, peptides, nucleic acids, and other molecules of interest, finding applications in the development of antibody-drug conjugates (ADCs), diagnostic probes, and immobilized protein systems.
The sulfonyl chloride moiety reacts readily with primary and secondary amines, such as the side chain of lysine residues in proteins, to form highly stable sulfonamide bonds.[1][2][3] This reaction is typically performed under mild basic conditions. The carboxylic acid group, on the other hand, can be activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester. This activated ester can then efficiently react with primary amines to form a stable amide bond.[4][5]
The presence of these two distinct reactive groups on a single molecule allows for either a one-step or a more controlled two-step conjugation strategy.[6] This flexibility is a key advantage, enabling researchers to tailor their bioconjugation process to the specific requirements of their biomolecules and desired final conjugate.
Chemical Properties and Structure
Property
Value
Chemical Name
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
CAS Number
937661-23-9
Molecular Formula
C10H9ClO5S
Molecular Weight
276.69 g/mol
Structure
A phenyl ring substituted with a chlorosulfonyl group and a 4-oxobutanoic acid chain.
Reaction Mechanism
The bioconjugation reactions involving 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid are depicted below. The sulfonyl chloride provides a direct route to amine modification, while the carboxylic acid offers an alternative, activatable conjugation site.
Figure 1: Reaction pathways for bioconjugation.
Experimental Protocols
This section provides two detailed protocols for utilizing 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in bioconjugation. Protocol 1 focuses on a one-step reaction targeting primary amines with the sulfonyl chloride moiety. Protocol 2 describes a two-step strategy involving the activation of the carboxylic acid.
Protocol 1: One-Step Amine-Reactive Conjugation via Sulfonyl Chloride
This protocol is suitable for directly linking the crosslinker to a biomolecule containing accessible primary or secondary amines.
Materials:
Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL).
Ensure the biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis against the Conjugation Buffer.
Adjust the concentration of the biomolecule to 1-10 mg/mL in the Conjugation Buffer.
Crosslinker Preparation:
Immediately before use, prepare a stock solution of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in the anhydrous organic solvent (e.g., 10 mg/mL in DMF). The sulfonyl chloride group is sensitive to moisture and will hydrolyze over time.
Conjugation Reaction:
Calculate the required volume of the crosslinker stock solution to achieve the desired molar excess over the biomolecule. A starting point of a 10- to 50-fold molar excess is recommended.
While gently stirring the biomolecule solution, add the calculated volume of the crosslinker stock solution dropwise.
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
Quenching the Reaction:
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
Incubate for 30 minutes at room temperature to quench any unreacted sulfonyl chloride groups.
Purification of the Conjugate:
Remove excess, unreacted crosslinker and byproducts by purifying the conjugate using a size-exclusion chromatography column or a TFF system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[2][]
Protocol 2: Two-Step Conjugation via Carboxylic Acid Activation
This protocol allows for the initial modification of one biomolecule through the activated carboxylic acid, followed by conjugation to a second biomolecule via the sulfonyl chloride. This approach provides greater control and reduces the likelihood of self-conjugation.[6]
Step A: Activation of the Carboxylic Acid and Conjugation to the First Biomolecule
Materials:
Biomolecule #1 (containing primary amines) in an amine-free buffer.
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid.
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfo-NHS (N-hydroxysulfosuccinimide).
Conjugation Buffer: PBS, pH 7.2-7.5.
Quenching solution (e.g., hydroxylamine).
Purification system (SEC or TFF).
Procedure:
Activation of the Crosslinker:
Dissolve 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in an organic solvent like DMF.
In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer.
Add the crosslinker solution to the EDC/Sulfo-NHS solution and incubate for 15-30 minutes at room temperature to form the NHS-activated crosslinker.
Conjugation to Biomolecule #1:
Immediately add the activated crosslinker solution to the solution of Biomolecule #1 in Conjugation Buffer. A 10- to 20-fold molar excess of the activated crosslinker over the biomolecule is a good starting point.
Incubate for 1-2 hours at room temperature.
Purification of the Intermediate Conjugate:
Remove excess crosslinker and byproducts by purifying the reaction mixture using an SEC column or TFF system equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2-7.5).
Step B: Conjugation of the Intermediate to the Second Biomolecule
Materials:
Purified intermediate conjugate from Step A.
Biomolecule #2 (containing primary amines).
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0-9.0.
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Purification system (SEC or TFF).
Procedure:
Conjugation Reaction:
Combine the purified intermediate conjugate with Biomolecule #2 in the Conjugation Buffer.
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
Quenching and Purification:
Quench the reaction with Tris buffer as described in Protocol 1.
Purify the final bioconjugate using an SEC column or TFF system to remove any unreacted components.[]
Figure 2: Workflow for the two-step conjugation protocol.
Characterization of the Bioconjugate
After purification, it is crucial to characterize the final bioconjugate to determine the extent of modification and ensure its integrity.
Degree of Labeling (DOL): The number of crosslinker molecules conjugated to each biomolecule can be estimated using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the incorporated crosslinker (if it possesses a unique absorbance). However, for this specific crosslinker, which lacks a strong chromophore, other methods are more suitable.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to determine the exact mass of the conjugate, from which the DOL can be accurately calculated.[8][9]
Chromatographic Analysis: Size-exclusion chromatography (SEC) can be used to assess the purity of the conjugate and to detect the presence of aggregates or fragments.[][10][11] Ion-exchange chromatography (IEX) can separate species with different charge properties, which can be altered by the conjugation process.[12]
Functional Assays: It is essential to perform functional assays to confirm that the biological activity of the biomolecule(s) is retained after conjugation.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low conjugation efficiency
- Inactive crosslinker (hydrolyzed sulfonyl chloride).- Incorrect buffer pH.- Insufficient molar excess of the crosslinker.- Inaccessible amine groups on the biomolecule.
- Prepare fresh crosslinker solution immediately before use.- Verify the pH of the conjugation buffer.- Increase the molar excess of the crosslinker.- Consider denaturing and refolding the protein to expose more reactive sites (use with caution).
Protein aggregation/precipitation
- High degree of labeling.- Use of a high concentration of organic solvent.- Inappropriate buffer conditions.
- Reduce the molar excess of the crosslinker.- Minimize the volume of organic solvent used to dissolve the crosslinker.- Optimize buffer composition, including pH and ionic strength.
Loss of biological activity
- Conjugation at a critical functional site.- Denaturation of the biomolecule during the reaction.
- Reduce the molar excess of the crosslinker to achieve a lower DOL.- If using Protocol 2, consider reversing the order of conjugation.- Perform the reaction at a lower temperature (4°C).
References
JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. [Link]
Analytical Chemistry. (2015, September 11). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. [Link]
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
PMC. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
PMC. (n.d.). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. [Link]
Synthesis of Novel Sulfonamide Derivatives from 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid: A Detailed Guide
Introduction: The Significance of the Sulfonamide Scaffold in Modern Drug Discovery The sulfonamide functional group, -S(=O)₂-NH-, is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group, -S(=O)₂-NH-, is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents.[1][2][3] Since the advent of the first sulfa drugs, this versatile scaffold has been integral to the development of antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][4] More recently, sulfonamide derivatives have gained prominence as potent inhibitors of key enzymes implicated in a range of pathologies, including various isoforms of carbonic anhydrase, which are targets for anticancer and anti-glaucoma therapies.[2][5][6]
The starting material, 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid, represents a particularly valuable building block for the synthesis of novel sulfonamide derivatives.[7][8][9] Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid moiety, offers a dual handle for chemical modification. This allows for the generation of diverse molecular libraries with the potential for enhanced biological activity and tailored pharmacokinetic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamide derivatives from 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer expert insights into reaction optimization and product purification.
The fundamental reaction for the synthesis of sulfonamides from sulfonyl chlorides is a nucleophilic acyl substitution.[1][10] In this reaction, a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][10]
Visualizing the General Reaction Pathway
Caption: General reaction for sulfonamide synthesis.
Experimental Protocols
Safety First: Handling Sulfonyl Chlorides
Sulfonyl chlorides are reactive compounds that are sensitive to moisture and can be corrosive.[11][12][13] It is imperative to handle 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid and other sulfonyl chlorides in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15] All glassware should be thoroughly dried before use to prevent hydrolysis of the sulfonyl chloride.
Protocol 1: General Synthesis of Sulfonamide Derivatives
This protocol outlines a general procedure for the reaction of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid with a primary or secondary amine.
Materials:
4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Triethylamine (TEA) or pyridine
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.[4]
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.
Addition of Sulfonyl Chloride: While stirring vigorously, slowly add a solution of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.[16]
Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-12 hours.[16] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A common mobile phase for TLC analysis of sulfonamides is a mixture of hexane and ethyl acetate.[17]
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).[4]
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.[4][16]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide derivative.[4]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of various sulfonamide derivatives from 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid. Note that optimal conditions may vary depending on the specific amine used.
Amine
Solvent
Base
Reaction Time (h)
Typical Yield (%)
Aniline
DCM
TEA
6
85-95
Benzylamine
THF
Pyridine
8
80-90
Morpholine
DCM
TEA
4
90-98
Piperidine
THF
TEA
5
88-96
Purification and Characterization
Protocol 2: Purification by Column Chromatography
The crude product obtained from the synthesis often requires purification to remove any unreacted starting materials or side products. Column chromatography is a standard and effective method for this purpose.[17]
Materials:
Silica gel (for column chromatography)
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
Standard laboratory glassware for column chromatography
Procedure:
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.[17]
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the reaction solvent or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then carefully adding it to the top of the column.[17]
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes) to facilitate the separation of compounds.[17]
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure sulfonamide derivative.[17]
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified sulfonamide derivative.[17]
Characterization
The identity and purity of the synthesized sulfonamide derivatives should be confirmed using standard analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the S=O stretches of the sulfonamide.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[18]
Workflow Visualization
Caption: Workflow for synthesis and purification.
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a robust framework for the preparation of a diverse range of sulfonamide derivatives from the versatile starting material, 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid. The presence of the carboxylic acid moiety in the final products opens up avenues for further derivatization, such as amide bond formation, to create even more complex and potentially bioactive molecules.[19]
The continued exploration of novel sulfonamide derivatives is a promising endeavor in the field of drug discovery.[5][6] The methodologies presented here offer a solid foundation for researchers to synthesize and evaluate new chemical entities that may address a wide spectrum of therapeutic needs.
References
Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications.
Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006, December 23). ACS Publications.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
US2777844A - Sulfonamide purification process. (n.d.). Google Patents.
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2026, January 17). ChemicalBook.
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019, January 11). MDPI.
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). PubMed.
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate.
Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2022, March 30). PMC.
A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists. (2006, June 13). Journal of Medicinal Chemistry - ACS Publications.
ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). INCHEM.
Isoquinoline-5-sulfonyl chloride hydrochloride. (n.d.). AK Scientific, Inc.
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2005, September 13). Cole-Parmer.
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.).
US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate. (n.d.). Google Patents.
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC.
Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021, October 15). Impactfactor.
Design and Synthesis of Sulfonamides Derivatives: A Review. (2023, May 20). Polish Scientific Journals Database.
4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid — Chemical Substance Information. (n.d.).
BEHAVIOUR OF 4-(4-ACETYLAMINOPHENYL)-4-OXO-BUT-2-ENOIC ACID TOWARDS CARBA-AND AZA-NUCLEOPHILES AND SOME REACTION WITH THE PRODUCTS. (2019, September 13). ResearchGate.
Application Note: Bioconjugation Strategies Using 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Compound: 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9) Chemical Rationale & Mechanistic Overview In the d...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Compound: 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9)
Chemical Rationale & Mechanistic Overview
In the development of antibody-drug conjugates (ADCs), protein-peptide fusions, and surface functionalization, the selection of a cross-linker dictates both the synthetic yield and the in vivo stability of the final construct. 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a highly specialized heterobifunctional cross-linker that bridges two amine-containing molecules.
Unlike traditional SMCC or SPDP linkers that rely on maleimide-thiol chemistry, this molecule leverages two distinct amine-reactive modalities:
An Electrophilic Chlorosulfonyl Group (-SO₂Cl): Reacts rapidly with primary or secondary amines to form a sulfonamide bond. Sulfonamides are exceptionally stable, resisting both chemical hydrolysis and enzymatic cleavage in biological matrices .
A Terminal Carboxylic Acid (-COOH): Can be activated via standard EDC/NHS chemistry to form a reactive NHS ester, which subsequently forms a stable amide bond with a second amine .
The Causality of Reaction Order
Because it is a heterobifunctional linker targeting the same functional group (amines) on two different molecules, reaction order is critical . Sulfonyl chlorides are highly susceptible to hydrolytic degradation in aqueous media, rapidly converting into unreactive sulfonic acids. Therefore, the chlorosulfonyl group must be reacted first in an anhydrous organic environment. The remaining carboxylic acid is completely stable in organic solvents and water, allowing it to be safely activated in a secondary aqueous step for protein conjugation.
Workflow Visualization
The following diagram illustrates the logical progression of the two-step conjugation strategy, ensuring that cross-reactivity and premature hydrolysis are entirely avoided.
Fig 1: Two-step conjugation workflow via sequential sulfonylation and amidation.
Self-Validating Experimental Protocols
To ensure scientific integrity and prevent the propagation of errors through a multi-step synthesis, the following protocols integrate immediate quality control (QC) validation steps.
Protocol A: Synthesis of the Sulfonamide-Acid Intermediate (Step 1)
This step links your first target (e.g., a small molecule drug or peptide) to the cross-linker.
Reagent Preparation: Dissolve 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (1.0 eq) in strictly anhydrous DMF to a concentration of 100 mM.
Causality: Trace water will irreversibly hydrolyze the -SO₂Cl group to a sulfonic acid, rendering it inert .
Nucleophile Addition: Add the primary amine target (1.1 eq) dissolved in anhydrous DMF.
Base Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
Causality: The formation of a sulfonamide generates stoichiometric amounts of HCl. DIPEA acts as a non-nucleophilic proton scavenger, preventing the target amine from becoming protonated (and thus non-nucleophilic).
Incubation: Stir continuously at room temperature for 2 hours under an inert atmosphere (Nitrogen or Argon).
System Validation (QC): Quench a 1 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS.
Self-Validation Check: The protocol is successful only when the starting material mass is depleted and the chromatogram shows a dominant peak matching the expected[M+H]⁺ of the Sulfonamide-Acid intermediate. Do not proceed until confirmed.
Purification: Isolate the intermediate using preparative RP-HPLC and lyophilize.
Protocol B: EDC/NHS Mediated Protein Conjugation (Step 2)
This step links the purified intermediate from Protocol A to a macromolecule (e.g., an antibody).
Carboxyl Activation: Dissolve the lyophilized intermediate (10 mM) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5). Add EDC (10 eq) and Sulfo-NHS (20 eq).
Causality: EDC activation is highly pH-dependent. At pH 5.5, EDC efficiently forms the O-acylisourea intermediate without undergoing the rapid hydrolysis seen at higher pH levels .
Incubation: React for exactly 15 minutes at room temperature.
Quenching (Critical Step): Add 2-mercaptoethanol (20 mM final) to quench unreacted EDC.
Causality: Failing to quench EDC will cause the target protein to cross-link with itself (homopolymerization) via its own native aspartate/glutamate and lysine residues.
Conjugation: Add the activated intermediate to the target protein (1-10 mg/mL) dissolved in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5).
Causality: Raising the pH to 7.5 deprotonates the ε-amines of the protein's lysine residues, transforming them into strong nucleophiles capable of attacking the NHS ester.
Incubation: React for 2 hours at room temperature.
System Validation (QC): Remove excess small molecules via Size Exclusion Chromatography (SEC). Perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay on the purified conjugate.
Self-Validation Check: A quantifiable reduction in free amines compared to a matched, unmodified protein control confirms successful covalent attachment.
Quantitative Data & Reaction Parameters
The following table summarizes the distinct thermodynamic and kinetic environments required to maintain the integrity of each functional group during the bioconjugation process.
Parameter
Step 1: Sulfonylation
Step 2: Carboxyl Activation
Step 3: Amide Conjugation
Reactive Group
Chlorosulfonyl (-SO₂Cl)
Carboxylic Acid (-COOH)
NHS Ester
Target Nucleophile
Primary/Secondary Amine
EDC / Sulfo-NHS
Primary Amine (Lysine)
Optimal Solvent/Buffer
Anhydrous DMF or DMSO
0.1 M MES, 0.5 M NaCl
0.1 M Sodium Phosphate
Optimal pH Range
N/A (Organic)
pH 5.0 – 6.0
pH 7.2 – 8.0
Reaction Time
2 hours (RT)
15 – 30 minutes (RT)
2 hours (RT)
Bond Formed
Sulfonamide
O-acylisourea (transient)
Amide
Hydrolysis Half-Life
< 5 mins (in water, pH 8)
< 2 hours (in water, pH 7)
~ 4-5 hours (pH 7.0)
References
Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press / Elsevier.
URL:[Link]
Boutureira, O., & Bernardes, G. J. L. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(14), 4820-4845.
URL:[Link]
Application
Application Notes and Protocols for Amide Bond Coupling of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
Introduction: Navigating the Chemoselectivity Challenge In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high precision and efficiency is paramount. The molecule 4...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Chemoselectivity Challenge
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high precision and efficiency is paramount. The molecule 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid presents a unique and compelling synthetic challenge. It possesses two distinct electrophilic sites amenable to reaction with nucleophiles: a carboxylic acid and an aromatic sulfonyl chloride. This bifunctionality makes it a valuable scaffold for creating diverse molecular libraries. However, it also introduces a critical question of chemoselectivity: how to selectively form an amide bond at the carboxylic acid terminus without engaging the highly reactive sulfonyl chloride.
This guide provides a detailed exploration of amide bond coupling methods for 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols to navigate this synthetic problem. We will delve into the mechanistic rationale behind various coupling strategies, providing a framework for logical experimental design and troubleshooting.
The core challenge lies in the differential reactivity of the carboxylic acid and the sulfonyl chloride. Sulfonyl chlorides are generally more electrophilic and reactive towards amines than carboxylic acids.[1] Therefore, direct amide coupling requires conditions that either favor the activation of the carboxylic acid over the sulfonyl chloride or proceed at a rate that allows for discrimination between the two functional groups. This document will explore two primary strategies to achieve this selective amide bond formation.
Chemical Properties of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
A thorough understanding of the starting material is fundamental to successful synthesis.
Two principal strategies can be employed for the selective amide coupling of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid:
Direct Chemoselective Coupling: This approach leverages the subtle differences in reactivity between the carboxylic acid and the sulfonyl chloride under specific reaction conditions. By carefully selecting the coupling reagents and controlling parameters like temperature, one can favor the formation of the amide bond while leaving the sulfonyl chloride intact for subsequent functionalization.
Protecting Group Strategy: This classic chemical synthesis approach involves temporarily masking the more reactive sulfonyl chloride functional group, allowing for the unambiguous coupling of the carboxylic acid. The protecting group is then removed in a subsequent step to reveal the sulfonyl chloride for further reactions.
The choice between these strategies will depend on the specific amine being used, the desired final product, and the overall synthetic scheme.
Protocol 1: Direct Chemoselective Coupling with HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that can promote rapid amide bond formation, often at low temperatures.[4][5] This rapid conversion of the carboxylic acid to a highly reactive OAt-active ester can provide a kinetic window for selective reaction with an amine before significant reaction with the sulfonyl chloride occurs.[4]
Causality Behind Experimental Choices:
Low Temperature (0 °C to room temperature): The reaction of amines with sulfonyl chlorides is temperature-dependent.[6] By maintaining a low temperature, the rate of the competing sulfonamide formation is significantly reduced, favoring the desired amide coupling.
HATU as the Coupling Reagent: HATU is known for its high coupling efficiency and fast reaction kinetics.[4] This allows for the rapid formation of the amide bond, potentially outcompeting the reaction at the sulfonyl chloride.
Non-nucleophilic Base (DIPEA): A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and the protonated amine without competing as a nucleophile.[7]
Experimental Protocol:
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
Cooling: Cool the flask to 0 °C in an ice bath.
HATU Addition: In a separate vial, dissolve HATU (1.1-1.3 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cooled reaction mixture.
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the HATU Coupling Workflow
Caption: Workflow for the chemoselective HATU-mediated amide coupling.
Protocol 2: Chemoselective Coupling with EDC/HOBt
The carbodiimide-based coupling system of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[8][9] Similar to the HATU protocol, careful control of reaction conditions is key to achieving chemoselectivity.
Causality Behind Experimental Choices:
Formation of HOBt Active Ester: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is rapidly trapped by HOBt to form the more stable and selective HOBt active ester, which then reacts with the amine. This two-step activation and coupling sequence can enhance selectivity.
Temperature Control: As with the HATU protocol, maintaining a low temperature is crucial to disfavor the competing reaction at the sulfonyl chloride.
Order of Addition: Adding the EDC to a pre-mixed solution of the carboxylic acid, amine, and HOBt can be beneficial. This ensures that the highly reactive O-acylisourea intermediate is immediately trapped by HOBt, minimizing potential side reactions.
Experimental Protocol:
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.1-1.3 eq) in anhydrous dichloromethane (DCM) or DMF.
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).
Cooling: Cool the mixture to 0 °C in an ice bath.
EDC Addition: Add EDC hydrochloride (1.1-1.5 eq) portion-wise to the stirred solution.
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Alternative Strategy: Protection of the Sulfonyl Chloride
For particularly challenging couplings or when absolute chemoselectivity is required, a protecting group strategy can be employed. The sulfonyl chloride can be temporarily converted to a less reactive derivative, such as a sulfonamide, which is stable to the amide coupling conditions.[10]
Conceptual Workflow:
Protection: React 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid with a suitable amine (e.g., a readily available, easily removable amine) under basic conditions to form a stable sulfonamide.
Amide Coupling: Perform the amide coupling on the carboxylic acid of the protected molecule using standard coupling reagents like HATU or EDC/HOBt.
Deprotection: Remove the sulfonamide protecting group to regenerate the sulfonyl chloride or a precursor that can be readily converted back to the sulfonyl chloride.[11]
While robust, this approach adds two steps to the overall synthesis, which may impact overall yield and efficiency. The choice of protecting group and the deprotection conditions must be compatible with the rest of the molecule.[12][13]
Conclusion and Future Perspectives
The selective amide coupling of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid is a tractable synthetic challenge that can be addressed through careful consideration of reaction kinetics and the strategic use of modern coupling reagents. The direct, chemoselective methods presented here, particularly the HATU-mediated protocol, offer an efficient route to the desired products. For more complex substrates or when absolute selectivity is paramount, a protecting group strategy provides a reliable, albeit longer, alternative.
As the demand for increasingly complex and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the development of highly selective and efficient synthetic methodologies will remain a key area of research. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully utilize the versatile building block, 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid, in their synthetic endeavors.
References
Bocan, T. M. A., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(15), 8236-8241. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]
Yang, D., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 336-342. [Link]
Ishida, Y., et al. (2023). Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. Organic Letters, 25(8), 1335-1339. [Link]
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 640-643. [Link]
American Chemical Society. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Chemical Reviews, 115(4), 1191-1244. [Link]
ResearchGate. (2019). Summary of coupling conversions by using different coupling reagents... [Link]
ECHA. (n.d.). 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid — Chemical Substance Information. [Link]
Bangs Laboratories. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Engineering Research, 2(1), 1-12. [Link]
ResearchGate. (2013). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. [Link]
PrepChem. (n.d.). Synthesis of 4-[[4-(aminoiminomethyl)phenyl]-amino]-4-oxobutanoic acid. [Link]
American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 26(7), 1846-1857. [Link]
Application Notes & Protocols: 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid in Targeted Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid as a versatile linker...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid as a versatile linker in the construction of targeted drug delivery systems. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the characterization of the resulting bioconjugates.
Introduction: The Strategic Advantage of a Bifunctional Linker
Targeted drug delivery aims to enhance the therapeutic efficacy of potent pharmaceutical agents while minimizing off-target toxicity.[1] A critical component of many such systems is the linker molecule, which connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a bifunctional linker of significant interest due to its distinct reactive functionalities that allow for controlled, sequential conjugation chemistries.[2][3][4][5]
The molecule possesses two key reactive sites:
A sulfonyl chloride (-SO₂Cl) group: This is a highly reactive electrophile that readily forms stable covalent bonds with nucleophiles such as primary and secondary amines (to form sulfonamides) and alcohols (to form sulfonate esters).[6][7]
A carboxylic acid (-COOH) group: This functionality offers a secondary point of attachment, typically activated to react with amines to form robust amide bonds.[8]
This dual reactivity allows for a directed and flexible approach to synthesizing complex bioconjugates like antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and functionalized nanoparticles.[8][9][10]
Caption: Structure of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid.
Core Chemistry and Reaction Mechanisms
The synthetic utility of this linker stems from the differential reactivity of its two functional groups. The sulfonyl chloride is significantly more electrophilic than the carboxylic acid, allowing for selective reactions.
Sulfonamide Bond Formation
The reaction between the sulfonyl chloride group and a primary or secondary amine is a cornerstone of its application. This reaction proceeds rapidly under mild conditions to form a highly stable sulfonamide linkage.[6][11][12]
Caption: Sulfonamide bond formation workflow.
Mechanism Insight: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6] The resulting sulfonamide bond is exceptionally stable across a wide pH range, a critical feature for ensuring the integrity of the drug conjugate in systemic circulation.
Sulfonate Ester Formation
Alternatively, the sulfonyl chloride can react with alcohols to form sulfonate esters. This reaction is also typically performed in the presence of a base.[7][13]
Caption: Sulfonate ester bond formation workflow.
Expertise & Experience: While stable, sulfonate esters can be more susceptible to hydrolysis than sulfonamides, a property that could potentially be exploited for certain drug release mechanisms. The choice between targeting an amine or a hydroxyl group on the payload or targeting moiety will depend on the desired stability profile of the final conjugate.
Carboxylic Acid Activation and Amide Bond Formation
The carboxylic acid moiety provides a secondary, orthogonal site for conjugation. It is typically activated to make it more susceptible to nucleophilic attack by an amine. The most common method for this is the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.
Mechanism Insight:
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the intermediate, forming a more stable NHS ester.
Conjugation: The NHS ester readily reacts with primary amines to form a stable amide bond, releasing NHS as a byproduct.
This two-step, one-pot reaction is highly efficient and is a cornerstone of modern bioconjugation chemistry.[8][14]
Application in Antibody-Drug Conjugates (ADCs)
A prime application of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid is in the synthesis of ADCs. In a typical strategy, the linker first reacts with an amine-containing cytotoxic payload via its sulfonyl chloride group. The resulting linker-payload construct, now bearing a free carboxylic acid, is then conjugated to lysine residues on a monoclonal antibody after activation with EDC/NHS.
Caption: General workflow for ADC synthesis.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimization may be required for specific antibodies, payloads, and reaction scales. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Conjugation of an Amine-Containing Payload to the Linker
This protocol describes the formation of a sulfonamide bond between 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid and a model amine-containing payload.
Materials:
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
Amine-containing payload (Payload-NH₂)
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Pyridine
Diethyl ether
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid (1.1 equivalents) in anhydrous DMF.
In a separate flask, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
To the payload solution, add anhydrous pyridine (2.0 equivalents).
Slowly, add the linker solution dropwise to the stirring payload solution at room temperature.
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
Upon completion, quench the reaction by the slow addition of water.
The product can often be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Characterize the resulting linker-payload conjugate to confirm its identity and purity (e.g., via NMR, MS).
Trustworthiness: The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the sulfonyl chloride, which would result in an inactive sulfonic acid. Pyridine acts as both a base to neutralize HCl and a catalyst.
Protocol 2: Antibody-Drug Conjugation via Amide Bond Formation
This protocol details the conjugation of the purified linker-payload (from Protocol 1) to a monoclonal antibody.
Materials:
Purified Linker-Payload-COOH conjugate
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
Sulfo-NHS (N-hydroxysulfosuccinimide)
Anhydrous Dimethyl Sulfoxide (DMSO)
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Reaction buffer (e.g., PBS, pH 7.4)
Quenching buffer (e.g., Tris or Lysine solution)
Procedure:
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
Linker-Payload Activation:
Dissolve the Linker-Payload-COOH (typically 5-10 molar excess over the antibody) in a minimal amount of anhydrous DMSO.
In a separate tube, dissolve EDC (1.5 equivalents relative to linker-payload) and Sulfo-NHS (1.2 equivalents relative to linker-payload) in DMSO.
Add the EDC/Sulfo-NHS solution to the linker-payload solution and allow it to react for 15-30 minutes at room temperature to form the activated Sulfo-NHS ester.
Conjugation:
Add the activated linker-payload solution dropwise to the stirring antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody stability.
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or 4°C.
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris, to a final concentration of 50 mM) to react with any remaining activated linker-payload.
Purification: Remove unconjugated linker-payload and other reaction components by purifying the ADC using SEC or TFF, exchanging the buffer into a suitable formulation buffer for storage.
Characterization: Characterize the final ADC as described in the following section.
Characterization of the Final Conjugate
Thorough characterization is essential to ensure the quality, efficacy, and safety of the targeted drug delivery system.[15]
Analytical Technique
Purpose
Key Metrics
UV-Vis Spectroscopy
Determine antibody and drug concentration; calculate Drug-to-Antibody Ratio (DAR).
Absorbance at 280 nm (protein) and a wavelength specific to the payload.
Size Exclusion Chromatography (SEC-HPLC)
Assess aggregation and fragmentation of the ADC.
Percentage of monomer, aggregate, and fragment.
Hydrophobic Interaction Chromatography (HIC)
Determine the distribution of drug-linker species and calculate average DAR.
Peak profile representing different drug-loaded species.
Mass Spectrometry (MS)
Confirm the covalent attachment of the drug-linker to the antibody and determine the DAR distribution.
Deconvoluted mass spectrum showing masses of different ADC species.
SDS-PAGE (reduced and non-reduced)
Visualize the conjugation and assess the integrity of the antibody.
Shift in band molecular weight corresponding to drug-linker attachment.
Cell-based Cytotoxicity Assays
Evaluate the in vitro potency of the ADC on target-expressing cancer cells.
IC₅₀ value.
References
Vaia. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulfonate group is a good leaving group analogous to a halogen atom. Available from: [Link]
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
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ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Available from: [Link]
YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Available from: [Link]
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PubChemLite. 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid (C10H9ClO5S). Available from: [Link]
Chemical Substance Information. 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid. Available from: [Link]
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
National Center for Biotechnology Information. Marine Antibody–Drug Conjugates: Design Strategies and Research Progress. Available from: [Link]
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Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
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PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Available from: [Link]
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MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Available from: [Link]
MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]
National Center for Biotechnology Information. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
LinkedIn. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Available from: [Link]
PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Available from: [Link]
Journal of Drug Delivery and Therapeutics. Download PDF. Available from: [Link]
ResearchGate. (PDF) [4-chlorobiphenyl and 4-chlorobenzoic acid biodegradation by Rhodococcus ruber P25]. Available from: [Link]
SpringerLink. Preclinical profiling of antibody drug conjugates targeting oncofetal chondroitin sulfate. Available from: [Link]
PubMed. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. Available from: [Link]
Application Notes & Protocols: Bifunctional Surface Engineering of Nanoparticles using 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
Introduction: The Critical Role of Surface Functionalization The transformative potential of nanoparticles in fields ranging from drug delivery to catalysis is unlocked through precise control of their surface chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Surface Functionalization
The transformative potential of nanoparticles in fields ranging from drug delivery to catalysis is unlocked through precise control of their surface chemistry.[1][2] Unmodified nanoparticles often suffer from aggregation in biological media and lack the specificity required for targeted applications.[3][4] Surface functionalization addresses these challenges by covalently attaching molecules that can enhance stability, introduce biocompatibility, and provide reactive handles for conjugating targeting ligands, drugs, or imaging agents.[5][6][7]
This guide details the use of a uniquely versatile bifunctional linker, 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid , for advanced nanoparticle surface engineering. This molecule possesses two distinct reactive moieties: a highly reactive chlorosulfonyl group and a carboxylic acid group . This dual functionality allows for a two-stage, orthogonal conjugation strategy. The chlorosulfonyl group provides a robust anchor to amine-presenting surfaces, while the terminal carboxylic acid remains available for subsequent modifications, typically via carbodiimide chemistry. This approach enables the creation of complex, multifunctional nanostructures with tailored properties.
Core Concepts: The Chemistry of the Bifunctional Linker
The synthetic utility of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid is rooted in the differential reactivity of its two functional groups. Understanding this chemistry is paramount to designing successful conjugation experiments.
The Chlorosulfonyl Group (-SO₂Cl): This group is a powerful electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom. It reacts readily and specifically with primary and secondary amines to form highly stable sulfonamide bonds .[8] This reaction is typically rapid and proceeds efficiently under mild conditions, making it an ideal method for anchoring the linker to amine-functionalized nanoparticles.
The Carboxylic Acid Group (-COOH): This group is less reactive and remains inert during the sulfonylation reaction. It serves as the secondary reactive handle. The carboxylic acid can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[9] This activation converts the hydroxyl of the carboxylic acid into a better leaving group, creating an NHS-ester intermediate that readily reacts with primary amines on a second molecule (e.g., a peptide, drug, or dye) to form a stable amide bond .[10]
This orthogonal reactivity is the cornerstone of the linker's utility, allowing for a controlled, stepwise assembly of molecules on the nanoparticle surface.
Diagram: Reaction Mechanism
Below is a diagram illustrating the two-stage functionalization process on an amine-terminated nanoparticle surface.
Application Notes & Protocols: Peptide Modification and Labeling using 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
Prepared by: Gemini, Senior Application Scientist Introduction: A Bifunctional Tool for Advanced Peptide Engineering In the landscape of drug development, diagnostics, and fundamental biological research, the precise mod...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Tool for Advanced Peptide Engineering
In the landscape of drug development, diagnostics, and fundamental biological research, the precise modification of peptides is a cornerstone technology. Such modifications can enhance therapeutic efficacy, improve pharmacokinetic profiles, or attach reporter molecules for imaging and detection.[1] Among the chemical tools available for this purpose, bifunctional linkers offer a versatile platform for creating complex biomolecular constructs.
This guide provides a detailed technical overview and validated protocols for the use of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid , a heterobifunctional crosslinker designed for the strategic modification of peptides and other biomolecules. This reagent is distinguished by its two orthogonal reactive moieties:
An aryl sulfonyl chloride (-SO₂Cl) group, which serves as a highly reactive handle for targeting primary amines, such as the N-terminus or the ε-amino group of lysine residues.[2][3]
A carboxylic acid (-COOH) group, which provides a secondary, stable site for subsequent conjugation, solubilization, or surface attachment following activation.[4]
This unique architecture allows for a controlled, often sequential, approach to bioconjugation, enabling researchers to build sophisticated peptide-drug conjugates, labeled probes, and functionalized biomaterials with high precision. This document will explore the underlying chemistry, strategic applications, and detailed methodologies for leveraging this powerful reagent in your research.
Reagent Profile: Chemical Properties and Reactivity
4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid is a solid, moisture-sensitive compound that requires careful handling. Its utility is rooted in the distinct reactivity of its two functional groups.
Caption: Structure and key reactive groups of the crosslinker.
The Sulfonyl Chloride Moiety: An Amine-Reactive Anchor
The aryl sulfonyl chloride is a potent electrophile that readily undergoes nucleophilic attack by unprotonated primary amines.[9] This reaction forms an exceptionally stable sulfonamide linkage, which is resistant to hydrolysis and enzymatic degradation, making it ideal for creating robust bioconjugates.
Reactivity & Selectivity: The reaction is highly pH-dependent. Optimal conditions are typically between pH 8.5 and 10.0, where primary amines are sufficiently deprotonated to be nucleophilic.[3] While sulfonyl chlorides can also react with other nucleophiles like thiols (cysteine) or phenols (tyrosine), the reaction with amines is generally faster and more efficient under these conditions in aqueous media.[3]
Hydrolytic Instability: The primary competing reaction is hydrolysis of the sulfonyl chloride group by water. This rate of hydrolysis also increases with pH.[3] Therefore, the reagent must be prepared in an anhydrous solvent and added to the aqueous peptide solution swiftly to maximize conjugation efficiency.
The Carboxylic Acid Moiety: A Versatile Secondary Handle
In contrast to the highly reactive sulfonyl chloride, the carboxylic acid group is stable under typical physiological conditions. It provides a valuable secondary conjugation point that can be addressed after the initial peptide labeling is complete. To make it reactive towards amines, it must first be activated, commonly using carbodiimide chemistry (e.g., EDC in the presence of N-hydroxysuccinimide (NHS)) to form an amine-reactive NHS ester.[10] This two-step activation process gives the researcher precise control over the timing and target of the second conjugation event.
Core Reaction Mechanism: Sulfonamide Bond Formation
The conjugation of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid to a peptide primarily occurs at the N-terminal alpha-amine or the epsilon-amine of a lysine residue. The mechanism proceeds via a nucleophilic acyl substitution pathway.
Deprotonation: At a sufficiently basic pH (>8.5), the primary amine (-NH₃⁺) of the peptide is deprotonated to its nucleophilic form (-NH₂).
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
Chloride Displacement: The chloride ion, a good leaving group, is displaced, and a proton is lost from the nitrogen atom.
Product Formation: A stable, covalent sulfonamide bond (R-SO₂-NH-Peptide) is formed.
Caption: Decision workflow for different bioconjugation strategies.
Strategy 1: Direct Peptide Functionalization: The most straightforward application is to use the sulfonyl chloride to attach the linker to the peptide. The resulting conjugate possesses a terminal carboxylic acid. This can be advantageous for increasing the hydrophilicity of a peptide or for subsequent attachment to a solid support functionalized with amines.
Strategy 2: Two-Step Sequential Conjugation: This advanced strategy leverages both functional groups to link two different molecules together with the peptide.
Path A (Amine-First): The peptide is first reacted with the sulfonyl chloride. After purification, the new carboxylic acid handle on the peptide-linker conjugate is activated with EDC/NHS and reacted with a second, amine-containing molecule (e.g., a small molecule drug, a reporter dye). This is the most common approach.
Path B (Carboxylic Acid-First): The carboxylic acid of the linker is first conjugated to an amine-containing molecule. The resulting conjugate, which now has a reactive sulfonyl chloride, is then purified and reacted with the target peptide. This path is useful if the peptide is sensitive to the conditions required for carboxylic acid activation.
Experimental Protocols
Critical Safety Precautions
Corrosive Hazard: 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid and related sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.
[11]* Moisture Sensitivity: The reagent reacts with moisture and water, potentially violently, releasing corrosive hydrogen chloride gas.
[11]* Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is acceptable for short-term handling), and chemical safety goggles.
[12]* Disposal: Dispose of waste according to local, state, and federal regulations for corrosive chemical waste.
Materials and Reagents
Peptide of interest
4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 9.0
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Purification: PD-10 Desalting Columns (or equivalent) and/or RP-HPLC system
Characterization: Mass Spectrometer (MALDI-TOF or ESI-MS)
Ultrapure water
Protocol 1: General Procedure for Labeling a Peptide
This protocol describes the direct labeling of a peptide using the sulfonyl chloride moiety (Strategy 1).
Peptide Preparation: Dissolve the peptide in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
[3]2. Reagent Preparation (Perform Immediately Before Use): Prepare a 10-50 mM stock solution of 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid in anhydrous DMF or ACN. For example, to make a 25 mM solution, dissolve 6.9 mg of the reagent (MW 276.7) in 1 mL of anhydrous solvent. Vortex briefly to ensure complete dissolution.
Scientist's Note: Sulfonyl chlorides can be unstable in some organic solvents like DMSO. [3]Anhydrous DMF or ACN are recommended alternatives for preparing the stock solution.
Conjugation Reaction: While gently vortexing the peptide solution, add a 10- to 20-fold molar excess of the reagent stock solution. For example, for 1 mL of a 1 mM peptide solution, add 40-80 µL of a 25 mM reagent stock.
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, or 2-4 hours at 4°C for sensitive peptides. Protect the reaction from light if attaching a photosensitive moiety.
Quenching: Stop the reaction by adding the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The excess primary amines in the Tris buffer will react with and consume any remaining sulfonyl chloride. Incubate for an additional 30 minutes at room temperature.
Protocol 2: Purification of the Modified Peptide
Purification is critical to remove unreacted peptide, excess labeling reagent, and reaction by-products.
Column Equilibration: Equilibrate a PD-10 desalting column with a suitable buffer (e.g., 20 mM HEPES with 150 mM NaCl, pH 7.4, or 0.1% TFA in water for subsequent lyophilization) by washing the column with at least 5 column volumes of the buffer.
Sample Loading: Apply the quenched reaction mixture (up to 2.5 mL for a standard PD-10 column) to the top of the column bed.
Elution: Elute the sample with the equilibration buffer. The modified peptide, being larger, will elute first, while the smaller excess reagent and salts will be retained and elute later. Collect fractions (typically 0.5 mL) as the sample runs through the column.
Fraction Analysis: Monitor the protein/peptide content of the fractions by measuring absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a protein assay (e.g., BCA). Pool the fractions containing the peptide.
High-Resolution Purification (Optional but Recommended): For highest purity, the pooled fractions should be further purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 3: Characterization of the Conjugate
Confirmation of successful conjugation is essential.
Mass Spectrometry: Analyze the purified product using MALDI-TOF or ESI-MS.
Expected Result: A successful conjugation will result in a mass shift corresponding to the addition of the linker moiety (C₁₀H₈O₅S). The expected mass increase is 256.25 Da (the molecular weight of the reagent, 276.69 Da, minus HCl, 36.46 Da, plus the loss of a proton from the peptide amine and gain of a proton for analysis). Compare the mass of the modified peptide to the mass of the starting, unmodified peptide.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Peptide Labeling
Problem
Possible Cause(s)
Suggested Solution(s)
Low Labeling Efficiency
1. Reagent hydrolysis due to moisture. 2. Incorrect reaction pH (too low). 3. Presence of competing nucleophiles (e.g., Tris buffer). 4. Insufficient molar excess of reagent.
1. Use fresh, high-quality anhydrous solvent. Prepare reagent stock immediately before use. 2. Verify the pH of the reaction buffer is between 8.5-10.0. 3. Ensure the use of amine-free buffers like bicarbonate, borate, or phosphate. [3] 4. Increase the molar excess of the labeling reagent (e.g., to 30-50 fold).
Peptide Precipitation
1. The organic solvent from the reagent stock is causing the peptide to crash out. 2. The modification increases the hydrophobicity of the peptide.
1. Add the reagent stock solution slowly while vortexing. Keep the final concentration of organic solvent below 10% (v/v) if possible. 2. Perform the reaction at a lower peptide concentration. Consider adding a co-solvent like glycerol (5-10%).
| Multiple Labeled Species | 1. The peptide has multiple reactive amines (N-terminus and several lysines). 2. Reaction time is too long or reagent concentration is too high. | 1. This is expected for peptides with multiple lysines. To achieve site-specificity, consider peptide design with a single reactive amine or use protecting group strategies. 2. Reduce the reaction time and/or the molar excess of the reagent to favor modification of the most reactive site (often the N-terminus). |
Conclusion
4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid is a robust and versatile tool for peptide modification. Its amine-reactive sulfonyl chloride group allows for the formation of highly stable sulfonamide bonds, while the secondary carboxylic acid handle opens the door to complex, multi-step bioconjugation strategies. By carefully controlling reaction conditions, particularly pH and reagent stoichiometry, researchers can effectively label and functionalize peptides for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
Li, J., & Chen, P. R. (2016). Arylation Chemistry for Bioconjugation. Chem. Soc. Rev., 45(5), 1411-1422. Available at: [Link]
This reference, while informative on sulfonyl chemistry, was less directly applicable to the specific reagent and was not cited in the main body.
NextSDS. (2026). 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid — Chemical Substance Information. NextSDS. Retrieved from [Link]
This reference on sulfonyl acrylate reagents was not directly cited as it describes a different reaction mechanism.
Scienze. (n.d.). Peptide Labeling Reagents. Scienze. Retrieved from [Link]
This general peptide modification list was used for background context and was not directly cited.
This safety data sheet for a related but different compound was used for general context and not directly cited.
PubChemLite. (2026). 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid (C10H9ClO5S). PubChemLite. Retrieved from [Link]
This reference on the electronic structure of sulfonyl chlorides was used for background context and was not directly cited.
This reference on peptide tagging via a different mechanism was not directly cited.
This patent on peptide synthesis using sulfonyl protecting groups was used for background context and was not directly cited.
This reference on the synthesis of a related butanoid acid deriv
GenScript. (n.d.). Peptide Modifications. GenScript. Retrieved from [Link]
How to prevent chlorosulfonyl hydrolysis in 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid reactions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9). This bifunctional building block—featuring both a highly reactive sulfonyl chloride and a carboxylic acid—is widely used in the synthesis of targeted sulfonamides. However, its structural properties make it exceptionally susceptible to moisture-driven degradation. This guide provides field-proven, self-validating protocols to prevent chlorosulfonyl hydrolysis and maximize your synthetic yields.
PART 1: The Causality of Chlorosulfonyl Hydrolysis
To prevent degradation, we must first understand the mechanistic causality behind it. The sulfur atom in the chlorosulfonyl group (-SO₂Cl) is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. When trace water is present, it acts as a nucleophile, directly attacking the electrophilic sulfur center. This displaces the chloride ion, forming a dead-end sulfonic acid (-SO₃H) and generating hydrogen chloride (HCl) as a corrosive byproduct[1].
In the specific case of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid, the presence of the carboxylic acid (-COOH) moiety exacerbates the issue. The polar nature of the -COOH group makes the compound highly hygroscopic, easily adsorbing atmospheric moisture during handling[2]. Furthermore, the acidic proton can auto-catalyze the degradation pathway if even microscopic amounts of water are introduced into the system.
Logical pathway of chlorosulfonyl hydrolysis versus targeted sulfonamide synthesis.
PART 2: Frequently Asked Questions (FAQs)
Q1: I am using "dry" solvents from a newly opened bottle, but I still see >30% sulfonic acid formation. What is causing this?A1: "Dry" solvents straight from the vendor can still contain 50–100 ppm of water, which is more than enough to hydrolyze highly sensitive heteroaromatic and functionalized sulfonyl chlorides[3]. Because the carboxylic acid group on your substrate is hygroscopic, it acts as a moisture sink.
Expert Insight: You must treat the reaction as a self-validating system. Do not assume a solvent is dry; quantify the solvent's water content using Karl Fischer (KF) titration before use. Ensure the water content is strictly <10 ppm[2].
Q2: Which base should I use for sulfonamide coupling to minimize hydrolysis?A2: The choice of base dictates the kinetic competition between the amine nucleophile and trace water. Avoid aqueous bases (like Na₂CO₃ or NaOH) unless you are performing a highly specialized biphasic Schotten-Baumann reaction where the sulfonyl chloride is completely insoluble in the aqueous phase[4],[5]. For homogeneous organic reactions, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Pyridine. Pyridine is highly recommended because it forms a reactive sulfonylpyridinium intermediate that accelerates the amine coupling, effectively outcompeting trace water for the electrophile.
Q3: Does the carboxylic acid moiety affect my reagent stoichiometry?A3: Yes, absolutely. The pKa of the carboxylic acid is lower than the conjugate acid of standard organic bases. The -COOH group will immediately consume one equivalent of your base. If you only add 1.0 to 1.5 equivalents of base (standard for simple sulfonyl chlorides), your reaction will stall, leaving the -SO₂Cl group unreacted and vulnerable to slow hydrolysis over time. You must use at least 2.2 to 2.5 equivalents of base to ensure the amine coupling is properly catalyzed.
Q4: How does temperature affect the stability of the -SO₂Cl group during the reaction?A4: Hydrolysis is a thermodynamically favorable and kinetically accelerated process at room temperature[6]. By cooling the reaction to 0°C, you significantly reduce the kinetic rate of hydrolysis, allowing the stronger amine nucleophile to react preferentially[2].
PART 3: Quantitative Data & Troubleshooting Matrix
The following table summarizes the causal relationship between experimental conditions and the resulting hydrolysis rates when coupling 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid with a standard primary amine.
Reaction Condition
Solvent Moisture (KF)
Base Selection (Eq.)
Temp
Hydrolysis (%)
Target Yield (%)
Standard Benchtop
~200 ppm
TEA (1.5 eq)
25°C
> 45%
< 40%
Under-basified
< 10 ppm
DIPEA (1.1 eq)
0°C
~ 30%
~ 50%
Aqueous Biphasic
High (Aqueous)
Na₂CO₃ (3.0 eq)
25°C
> 80%
< 10%
Optimized Schlenk
< 10 ppm
DIPEA (2.5 eq)
0°C
< 5%
> 85%
Pyridine Catalyzed
< 10 ppm
Pyridine (2.5 eq)
0°C
< 2%
> 90%
PART 4: Standard Operating Procedure (SOP)
To guarantee scientific integrity, this protocol incorporates a self-validating LC-MS monitoring step to ensure you are accurately tracking the reaction rather than inducing hydrolysis during the analysis itself.
Anhydrous Sulfonamide Coupling Protocol
Step 1: Rigorous Preparation
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times.
Verify that your anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) has a moisture content of <10 ppm via Karl Fischer titration.
Step 2: Substrate Dissolution
Inside a glovebox or under a positive stream of Argon, weigh 1.0 eq of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid.
Dissolve the substrate in the validated anhydrous solvent. Cool the solution to 0°C using an ice-water bath[2].
Step 3: Reagent Addition
In a separate flame-dried vial, dissolve 1.1 eq of the target amine and 2.5 eq of anhydrous DIPEA (or Pyridine) in anhydrous DCM.
Add the amine/base solution dropwise over 15 minutes to the 0°C sulfonyl chloride solution. Dropwise addition prevents localized exothermic spikes that accelerate degradation[2].
Step 4: Self-Validating Monitoring
Stir at 0°C for 1 hour.
Crucial Step: To monitor by LC-MS, do not quench your aliquot in water or aqueous acetonitrile. Quench the aliquot in anhydrous methanol . Any unreacted sulfonyl chloride will instantly convert to the methyl sulfonate ester. If you see the sulfonic acid mass in the LC-MS, you know it formed during the reaction, not during the LC-MS prep.
Step 5: Workup and Isolation
Once conversion is >95%, quench the reaction with cold 1M HCl. This protonates the carboxylic acid moiety (driving the product into the organic layer) and neutralizes excess base.
Extract rapidly with cold Ethyl Acetate to minimize contact time with water[2].
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step-by-step anhydrous workflow for sulfonamide synthesis with self-validating LC-MS monitoring.
References
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at:[Link]
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at:[Link]
MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at:[Link]
ResearchGate. (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at:[Link]
Technical Support Center: Optimizing 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid Cross-Linking
Welcome to the advanced troubleshooting and methodology guide for 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid . This molecule is a highly specialized heterobifunctional crosslinker.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and methodology guide for 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid . This molecule is a highly specialized heterobifunctional crosslinker. While both of its reactive ends ultimately target primary amines (e.g., lysine residues on proteins), they operate via entirely different chemical mechanisms: a highly electrophilic chlorosulfonyl group (-SO₂Cl) and a carboxylic acid (-COOH) that requires zero-length activation.
Because both functional groups target the same amino acid residues but require conflicting pH environments, achieving high conjugation yield requires a strict, sequentially pH-controlled workflow. This guide provides the mechanistic causality behind each step to help you build a self-validating experimental system.
Experimental Workflow & Reaction Logic
To prevent homotypic crosslinking and catastrophic hydrolysis, the reaction must be separated into three distinct phases: Sulfonamide formation (alkaline pH), Carboxyl activation (acidic pH), and Amide conjugation (neutral pH).
Sequential crosslinking workflow for 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid.
Quantitative Reaction Parameters
Understanding the kinetic limitations of your reactive groups is critical. The table below summarizes the competing reactions that dictate your yield.
Functional Group
Target Residue
Optimal Reaction pH
Competing Reaction
Aqueous Half-Life
Recommended Buffer
Sulfonyl Chloride (-SO₂Cl)
Primary Amines (-NH₂)
8.5 – 9.5
Hydrolysis to Sulfonate (-SO₃⁻)
< 5 mins (at pH 8.3, RT)
0.1 M Sodium Borate
Carboxylic Acid (-COOH)
EDC Activation
4.5 – 6.0
EDC Hydrolysis to Urea
N/A (Stable until activated)
0.1 M MES
NHS-Ester (Activated)
Primary Amines (-NH₂)
7.2 – 8.0
Hydrolysis to Carboxylate
4–5 hours (at pH 7.0, 4°C)
0.1 M PBS
Troubleshooting & FAQs
Q1: Why am I losing the chlorosulfonyl reactivity before cross-linking occurs?A1: Sulfonyl chlorides are notoriously unstable in aqueous media. At the alkaline pH required to deprotonate lysine residues for nucleophilic attack, hydroxide ions rapidly hydrolyze the -SO₂Cl group into an unreactive sulfonate (-SO₃⁻)[1]. The half-life of a sulfonyl chloride at pH 8.3 is less than 5 minutes[1].
Actionable Insight: Dissolve the crosslinker in anhydrous DMSO immediately before use. Perform the reaction at 4°C to kinetically favor the amine-nucleophilic attack over hydroxide-mediated hydrolysis.
Q2: My EDC/NHS activation of the carboxylic acid tail is yielding poor conjugation. What is the mechanistic failure?A2: EDC activation is highly pH-dependent. The initial step, where EDC forms an O-acylisourea intermediate, is most efficient at a slightly acidic pH of 4.5–6.0[2]. If the buffer pH is too high (e.g., residual pH 8.5 from Phase 1), EDC rapidly hydrolyzes into an inert urea byproduct[3].
Actionable Insight: Strictly buffer-exchange the Step 1 conjugate into 0.1 M MES buffer (pH 6.0) before adding EDC[2]. Use Sulfo-NHS to convert the unstable intermediate into a semi-stable NHS-ester, which extends the reactive half-life to 4–5 hours at pH 7.0[4].
Q3: Can I perform a one-pot reaction to save time?A3: No. A one-pot reaction is mechanistically impossible for this specific molecule due to conflicting pH requirements. The sulfonyl chloride requires pH 8.5 to react with amines, but this pH instantly hydrolyzes EDC and rapidly degrades NHS esters (half-life drops to 10 minutes at pH 8.6)[4]. Conversely, the pH 6.0 required for EDC activation leaves lysines fully protonated, preventing the sulfonyl chloride from reacting[1]. A strict three-phase sequential protocol is mandatory.
Q4: I'm observing significant protein precipitation during the reaction. How do I fix this?A4: Modifying multiple surface lysines neutralizes the protein's positive charges and increases surface hydrophobicity. Additionally, operating too close to the protein's isoelectric point (pI) during buffer exchanges reduces molecular repulsion, driving aggregation[2].
Actionable Insight: Ensure your reaction pH is at least 1–2 units away from the pI of your protein[2]. Limit the molar excess of the crosslinker (start with 5x to 10x) to prevent over-modification.
Field-Proven Step-by-Step Protocol
This protocol is designed as a self-validating system. Desalting and quenching steps are intentionally embedded to prevent runaway polymerization and cross-reactivity.
Phase 1: Sulfonamide Conjugation (Protein 1)
Preparation: Dissolve Protein 1 (1–5 mg/mL) in 0.1 M Sodium Borate buffer, pH 8.5. (Causality: Borate provides the necessary alkaline environment to deprotonate lysines without introducing competing primary amines).
Temperature Control: Chill the protein solution to 4°C to suppress the rate of aqueous hydrolysis.
Reagent Activation: Dissolve 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in anhydrous DMSO to a 10 mM stock. Critical: Prepare immediately before use.
Conjugation: Add a 10-fold molar excess of the crosslinker dropwise to the stirring protein solution.
Incubation: Incubate at 4°C for 1 hour.
Purification: Remove unreacted crosslinker and exchange the buffer to 0.1 M MES, 0.5 M NaCl, pH 6.0 using a desalting column (e.g., Zeba Spin). (Causality: This halts the sulfonyl chloride reaction, removes hydrolyzed sulfonate byproducts, and primes the pH for EDC activation).
Phase 2: Carboxyl Activation
Activation: To the desalted Protein 1-conjugate, add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM[4].
Incubation: Incubate for 15 minutes at room temperature. (Causality: Converts the inert -COOH tail into an amine-reactive Sulfo-NHS ester).
Quenching: Quench residual EDC by adding 2-mercaptoethanol to a final concentration of 20 mM[3]. (Causality: Thiol-containing compounds rapidly quench EDC, preventing it from erroneously activating carboxyl groups on Protein 2 in the next step).
Buffer Exchange: Rapidly desalt the intermediate into 0.1 M PBS, pH 7.5.
Phase 3: Amide Conjugation (Protein 2)
Conjugation: Immediately add Protein 2 (prepared in 0.1 M PBS, pH 7.5) at an equimolar ratio to the activated Protein 1.
Incubation: Incubate for 2 hours at room temperature.
Final Quench: Quench the reaction by adding Hydroxylamine to a final concentration of 10 mM for 15 minutes[3]. (Causality: Hydroxylamine rapidly reacts with any unreacted NHS-esters, regenerating the carboxyl group and permanently halting the reaction).
Final Purification: Purify the final bioconjugate via size exclusion chromatography (SEC) or dialysis.
References
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation
Source: RSC Publishing
URL:[Link]
High Efficiency & Stability Protein CrossLinking with EDC & NHS
Source: G-Biosciences
URL:[Link]
Troubleshooting poor solubility of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of bifunctional molecules like 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of bifunctional molecules like 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS 937661-23-9).
The fundamental challenge with this compound is a conflict of chemical interests: while the carboxylic acid (-COOH) moiety tempts users to employ basic aqueous media to achieve solubility via deprotonation, the chlorosulfonyl group (-SO₂Cl) is highly electrophilic and moisture-sensitive. Attempting to dissolve this compound directly in water does not just result in poor solubility—it results in the rapid, irreversible chemical degradation of the reactive functional group[1].
Below is a comprehensive troubleshooting guide designed to help you bypass these solubility issues while preserving the integrity of your molecule for downstream applications.
Mechanistic Insight: The Solubility vs. Stability Paradox
When 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is introduced to aqueous media, two competing pathways emerge. Water acts as a nucleophile, attacking the sulfur center of the -SO₂Cl group. This hydrolysis yields a sulfonic acid (-SO₃H) and hydrochloric acid (HCl)[2]. The generation of HCl rapidly drops the pH of the solution, which subsequently protonates the carboxylic acid, crashing the now-degraded molecule out of solution.
If your goal is to synthesize a sulfonamide, you must outcompete this hydrolysis pathway by utilizing aprotic organic solvents or controlled biphasic systems[3].
Competing pathways: Aqueous hydrolysis vs. desired nucleophilic substitution.
Troubleshooting FAQs
Q1: I attempted to dissolve the compound in a basic aqueous buffer (pH 8) to deprotonate the carboxylic acid, but my downstream amidation failed. Why?A1: While raising the pH successfully deprotonates the carboxylic acid to form a water-soluble carboxylate salt, hydroxide ions (OH⁻) are vastly superior nucleophiles compared to neutral water. Alkaline conditions exponentially accelerate the hydrolysis of the sulfonyl chloride into an inert sulfonate salt[1][2]. By the time you added your amine, the reactive -SO₂Cl group was already destroyed.
Q2: My protocol requires an aqueous environment because my target amine (e.g., an amino acid or peptide) is only water-soluble. How do I proceed if I can't dissolve the sulfonyl chloride in water?A2: You must utilize Schotten-Baumann conditions [4]. This involves creating a biphasic system. Dissolve your sulfonyl chloride in a water-immiscible organic solvent (like Dichloromethane or Ethyl Acetate) and dissolve your amine in an aqueous alkaline solution. Vigorous stirring creates an emulsion where the reaction occurs at the interface. The organic layer protects the bulk of the sulfonyl chloride from hydrolysis, while the aqueous base neutralizes the HCl byproduct[3].
Q3: I tried dissolving the compound in anhydrous THF, but it turned dark and my yields were low. What happened?A3: Discoloration and low yields in anhydrous conditions usually point to thermal decomposition[5]. Sulfonyl chlorides are thermally sensitive. If you sonicated the solution or allowed the exothermic addition of a base (like DIPEA or TEA) to spike the temperature, the compound likely degraded. Always maintain temperatures below 5 °C during dissolution and base addition.
Quantitative Solvent Compatibility Matrix
To aid in your experimental design, reference the following table for solvent selection.
Solvent System
Solubility Profile
-SO₂Cl Stability (Half-life at 20°C)
Recommended Application
Pure Water (pH 7)
Very Poor (< 1 mg/mL)
< 10 minutes
NOT RECOMMENDED . Rapid hydrolysis.
Aqueous Buffer (pH > 8)
Good (Forms carboxylate)
< 1 minute
NOT RECOMMENDED . Instantaneous degradation.
DCM / Water (Biphasic)
Excellent (in DCM phase)
Stable during reaction duration
IDEAL for reacting with water-soluble amines (Schotten-Baumann).
Anhydrous THF or DMF
Excellent (> 50 mg/mL)
> 24 hours (if kept dry)
IDEAL for anhydrous couplings with organic-soluble amines.
This self-validating protocol ensures the sulfonyl chloride remains protected in the organic phase until the moment of reaction at the solvent interface.
Preparation of the Aqueous Phase: Dissolve 1.0 equivalent of your water-soluble amine in a 0.5 M aqueous solution of Sodium Bicarbonate (NaHCO₃). Cool the flask to 0–5 °C in an ice bath. Causality: NaHCO₃ acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the amine from becoming protonated and unreactive.
Preparation of the Organic Phase: In a separate, dry vial, dissolve 1.1 equivalents of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in anhydrous Dichloromethane (DCM) (approx. 5 mL per mmol).
Interfacial Reaction: Begin vigorously stirring the aqueous phase (>800 rpm). Add the organic phase dropwise over 15 minutes. Causality: Vigorous stirring maximizes the interfacial surface area between the two phases, accelerating the amidation rate so it outcompetes background hydrolysis.
Validation: Allow the reaction to stir for 2 hours at room temperature. Stop stirring and allow the layers to separate. Spot the organic layer on a TLC plate; the disappearance of the high-Rf sulfonyl chloride spot validates reaction completion.
Workup: Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylic acid of your product, then extract the product into fresh Ethyl Acetate.
Use this method when both your sulfonyl chloride and your amine can be dissolved in organic media, completely eliminating the risk of hydrolysis.
Equipment Drying: Ensure all glassware is oven-dried at 110 °C for at least 2 hours and cooled under an inert atmosphere (Nitrogen or Argon)[5].
Solubilization: Dissolve 1.0 equivalent of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF). Chill to 0 °C.
Amine Addition: Add 1.0 equivalent of your target amine.
Base Addition: Slowly add 2.0 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: The first equivalent of base neutralizes the carboxylic acid of the oxobutanoic chain; the second equivalent neutralizes the HCl generated during sulfonamide formation.
Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via LC-MS (using a dry aliquot injected into an anhydrous mobile phase).
References
Schotten–Baumann reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions
Source: OSTI.GOV (Journal of Organic Chemistry USSR)
URL:[Link]
Technical Support Center: Handling & Storage of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when utilizing sulfonyl chloride derivatives. 4-[4-(Chlorosulfonyl)phen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when utilizing sulfonyl chloride derivatives. 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS: 937661-23-9) is a highly reactive bifunctional building block. While its reactivity is its greatest asset in synthesis, it is also its greatest liability during storage.
This guide provides field-proven troubleshooting insights and self-validating standard operating procedures (SOPs) to ensure the absolute integrity of your reagent from the moment it arrives at your bench to its final synthetic application.
Q: What are the absolute best storage conditions for this reagent?A: For short-term, active use (1-2 weeks), the compound should be stored refrigerated between -4°C and 4°C. For long-term preservation (1-2 years), it must be stored in a freezer at 1[1]. Regardless of the temperature, the environment must be completely anhydrous. The headspace of the storage container must be purged with an inert gas—preferably Argon, as it is heavier than air and effectively blankets the solid powder.
Q: Why does my reagent degrade even when stored in the refrigerator?A: The primary vector for degradation is not temperature alone, but moisture. 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid contains a highly electrophilic sulfonyl chloride group. When exposed to ambient humidity, water molecules act as nucleophiles,2[2]. This rapid hydrolysis displaces the chloride ion, converting the active compound into the unreactive 4-(4-sulfophenyl)-4-oxobutanoic acid and releasing corrosive3[3].
Expert Insight: If you open a cold vial directly on the benchtop, atmospheric water vapor instantly condenses on the cold powder, initiating this irreversible degradation cascade.
Hydrolysis mechanism of the chemical upon moisture exposure.
Quantitative Storage Matrix
To ensure maximum shelf-life, adhere to the following environmental parameters based on your usage frequency.
Storage Duration
Recommended Temperature
Atmosphere
Container Type
Expected Shelf-Life
Short-Term (In-use)
-4°C to 4°C
Argon/Nitrogen
Amber glass, PTFE-lined cap
1-2 Weeks
Long-Term
-20°C
Argon/Nitrogen
Amber glass, sealed with Parafilm
1-2 Years
Benchtop (Handling)
Room Temp (15-25°C)
Ambient (Minimize exposure)
Open to air
< 2 Hours
Troubleshooting Common Experimental Issues
Issue: The container emits a "hissing" sound or exhibits pressure build-up upon opening.
Diagnostic: This is a definitive sign of active hydrolysis. The hissing is the release of HCl gas, a byproduct of the sulfonyl chloride reacting with trapped moisture[2][3].
Corrective Action: Move the vial to a fume hood immediately. Do not tightly reseal a heavily pressurized vial without first purging the headspace with Argon, as the glass may shatter. Verify the integrity of the remaining batch via IR spectroscopy (look for the disappearance of the characteristic -SO₂Cl asymmetric stretch around 1370 cm⁻¹ and the appearance of broad -OH sulfonic acid bands).
Issue: Low yields or complete failure during downstream sulfonamide coupling reactions.
Diagnostic: The sulfonyl chloride has likely degraded into the unreactive sulfonic acid derivative. Sulfonic acids cannot undergo direct nucleophilic substitution with amines without prior activation (e.g., using coupling reagents like HATU or re-chlorination with SOCl₂).
Corrective Action: Discard the degraded batch. To prevent this in the future, implement the strict aliquoting workflow detailed below to prevent repeated freeze-thaw cycles, which introduce micro-amounts of moisture each time the master vial is opened.
Standard Operating Procedure: Inert Aliquoting Workflow
Self-Validating System: By aliquoting the master batch into single-use vials, you isolate the bulk material from repeated atmospheric exposure. If one aliquot is compromised by user error, the master batch remains intact, validating the security of your overall supply.
Step-by-Step Methodology:
Thermal Equilibration: Remove the master container from the -20°C freezer and place it inside a vacuum desiccator. Allow it to warm to room temperature (approx. 1-2 hours). Causality: This prevents atmospheric moisture from condensing on the cold chemical surface upon opening.
Environmental Control: Transfer the equilibrated vial to a glovebox filled with dry Argon (moisture < 1 ppm) or use a Schlenk line with a continuous Argon counter-flow.
Aliquoting: Weigh the required amounts into pre-dried (oven-baked at 120°C for 4 hours) amber glass vials. Causality: Amber glass protects the compound from potential photolytic degradation[3].
Inert Purging: Flush the headspace of each new vial with a gentle stream of Argon gas for 10-15 seconds.
Sealing and Storage: Cap the vials immediately with PTFE-lined screw caps. Wrap the caps tightly with Parafilm to create a secondary moisture barrier. Store all aliquots at -20°C[1].
Step-by-step workflow for safe aliquoting and storage under inert gas.
References
Wechem. "Stability and safe use strategy of trifluoromethanesulfonyl chloride".
Technical Support Center: Column Chromatography Purification of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid. The unique bifunctional natur...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid. The unique bifunctional nature of this molecule, possessing both a reactive sulfonyl chloride and an acidic carboxylic acid moiety, presents specific challenges in column chromatography. This document is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, ensuring the integrity of your compound and the efficiency of your workflow.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography process in a direct question-and-answer format.
Question 1: Why is my purified product showing significant peak tailing on the chromatogram?
Answer:
Peak tailing is the most common issue when purifying acidic compounds like 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid on a standard silica gel stationary phase.[1][2]
Primary Cause: The issue stems from strong, non-specific interactions between the carboxylic acid group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] A portion of the analyte molecules gets temporarily but strongly adsorbed through hydrogen bonding or ionic interactions, causing them to elute more slowly than the main band, resulting in a "tail."
Solution: The most effective solution is to suppress the ionization of both the analyte's carboxylic acid and the silica's silanol groups. This is achieved by adding a small amount of a volatile acid to your mobile phase.
Recommended Action: Add 0.5-1% acetic acid or formic acid to your eluent mixture (e.g., to the ethyl acetate portion of a hexane/ethyl acetate system). This creates an acidic environment that keeps both interacting partners in their protonated, neutral forms, promoting sharper, more symmetrical peaks.[1]
Question 2: My product is not eluting from the column, or the recovery is very low. What should I do?
Answer:
This indicates that the mobile phase is not polar enough to overcome the strong interactions between your compound and the stationary phase.
Probable Cause: Your compound is strongly adsorbed to the silica gel, likely due to the high polarity of the carboxylic acid and sulfonyl chloride groups. The selected solvent system lacks the required elution strength.
Step-by-Step Solution:
Do Not Discard the Column: Your product is likely concentrated in a tight band at the top of the column.
Gradually Increase Polarity: Begin increasing the polarity of your mobile phase incrementally. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, move from 30% to 50%, then 70% ethyl acetate.
Introduce a Stronger Solvent: If increasing the ethyl acetate concentration is insufficient, a stronger, more polar solvent may be needed. Dichloromethane (DCM) can be a good choice. A gradient of hexane/ethyl acetate followed by ethyl acetate/DCM can be effective.
Final Resort (with caution): A "flush" with 100% ethyl acetate containing 1% acetic acid will almost certainly elute the compound. However, this may also co-elute other polar impurities, so collect these fractions separately for analysis.
Question 3: I am observing poor separation between my target compound and a closely-related impurity. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity of your chromatographic system, which involves adjusting the interactions between the analytes, the stationary phase, and the mobile phase.[4][5]
Cause: The impurity likely has a polarity very similar to your target compound, causing their elution profiles to overlap significantly.
Optimization Strategies:
Fine-Tune the Mobile Phase: Instead of large jumps in solvent polarity, try making small, incremental changes (e.g., changing ethyl acetate content by 2-5% increments). This can often resolve closely eluting spots.
Change Solvent Selectivity: The key is to alter the nature of the interactions. If you are using a hexane/ethyl acetate system (where ethyl acetate provides polarity primarily through hydrogen bond accepting and dipole-dipole interactions), try switching to a hexane/dichloromethane (DCM) or hexane/diethyl ether system. These solvents have different polarities and interaction profiles, which can change the relative retention times of your compound and the impurity.[4]
Consider an Alternative Stationary Phase: While silica is standard, your compound's aromatic ring offers another avenue for separation. A phenyl-functionalized stationary phase can provide alternative selectivity through π-π stacking interactions with the aromatic ring of your analyte and impurities.[6][7] This can be particularly effective if the impurity lacks the same aromatic system.
Question 4: I suspect my product is degrading on the column. What are the likely causes and how can I prevent it?
Answer:
The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water or alcohols. Degradation on the column is a serious concern.
Cause: The primary culprit is the hydrolysis of the sulfonyl chloride (-SO2Cl) to a sulfonic acid (-SO2OH). This can be caused by:
Wet Solvents: Using non-anhydrous solvents for your mobile phase.
Water Adsorbed on Silica: Standard silica gel contains adsorbed water on its surface.
Using Protic Solvents: Employing solvents like methanol or ethanol in the mobile phase, which will readily react to form a methyl or ethyl sulfonate ester, respectively.
Preventative Measures:
Use Anhydrous Solvents: Use HPLC-grade or freshly distilled solvents to minimize water content.[8]
Dry the Silica Gel (if necessary): For highly sensitive compounds, you can dry the silica gel in a vacuum oven at >120°C for several hours before preparing the column.
Strictly Avoid Protic Solvents: Never use alcohols (methanol, ethanol, etc.) or water in your mobile phase. This is the most critical rule for this specific purification.
Work Efficiently: Do not let the sample sit on the column for an extended period. Prepare the column, load the sample, and run the chromatography in a single, continuous workflow.
Question 5: My chromatogram shows split or shouldered peaks. What is the cause?
Answer:
Split or shouldered peaks typically indicate a problem with the physical setup of the chromatography or the sample application.[1][2]
Potential Causes & Solutions:
Poor Column Packing: The column bed may have cracks or channels, causing the sample band to travel unevenly.
Solution: Repack the column carefully, ensuring a uniform and compact bed. Slurry packing is often more reliable than dry packing for achieving a homogenous column bed.
Overloading the Column: Applying too much sample for the column size can lead to band broadening and peak distortion.
Solution: Reduce the amount of sample loaded onto the column. A general rule is to load no more than 1-5% of the silica gel mass.
Sample Dissolution Solvent: If the sample is dissolved in a solvent that is much more polar than the mobile phase, it will disrupt the initial equilibrium at the top of the column and cause band distortion.[9]
Solution: Dissolve the sample in a minimal amount of a solvent that is as non-polar as possible (e.g., DCM or ethyl acetate), or ideally, in the mobile phase itself. Adsorbing the sample onto a small amount of silica before loading (dry loading) is a highly effective technique to ensure a sharp starting band.
Clogged Frit: The inlet frit of the column may be blocked by particulate matter.
Solution: If possible, carefully reverse-flush the column with a strong solvent or replace the top frit.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid?
For most lab-scale purifications, standard flash-grade silica gel (40-63 µm particle size) is the most practical and widely used stationary phase.[5] Its polarity is well-suited for retaining the target compound and separating it from less polar starting materials or byproducts. For acid-sensitive applications, neutral alumina can be an alternative, but silica generally provides better resolution for this class of compounds.[5]
Q2: How do I choose the optimal mobile phase (eluent)?
The selection of the mobile phase is a balance between achieving good separation and ensuring the stability of the sulfonyl chloride group.[8][10]
Start with TLC: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. The ideal system will give your target compound an Rf value of approximately 0.25-0.35 .
Recommended Starting Systems:
Hexane / Ethyl Acetate
Dichloromethane / Hexane
Dichloromethane / Ethyl Acetate
Modifier for Acidity: As established in the troubleshooting section, always include 0.5-1% acetic acid in the polar component of your eluent to prevent peak tailing.
Q3: Why is it critical to avoid certain solvents like methanol or water?
The sulfonyl chloride (-SO2Cl) functional group is an electrophile. Solvents with nucleophilic hydroxyl (-OH) groups, such as water and alcohols (methanol, ethanol), will attack the sulfur atom. This leads to an irreversible reaction, converting your desired product into undesired byproducts:
With Water: Forms 4-[4-(sulfo)phenyl]-4-oxobutanoic acid (a sulfonic acid).
With Methanol: Forms methyl 4-(4-((methoxy)sulfonyl)phenyl)-4-oxobutanoate.
These reactions not only result in yield loss but also introduce new impurities that may be difficult to separate.
Q4: How can I effectively monitor the separation using Thin-Layer Chromatography (TLC) before running the column?
Effective TLC analysis is the key to a successful column run.
Spotting: Dissolve your crude mixture in a suitable solvent (like DCM or acetone). Spot a dilute solution onto the TLC plate. Also, spot reference standards of your starting material if available.
Developing: Place the TLC plate in a chamber saturated with the vapor of your chosen mobile phase (including the 0.5-1% acetic acid).
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be used, as it will react with many organic functional groups.
Interpretation: The goal is to find a solvent system that provides good separation (ΔRf > 0.2) between your product spot and any major impurities. The target product should have an Rf of ~0.3.
Section 3: Standardized Purification Protocol
This protocol provides a reliable, step-by-step method for the purification.
Prepare several eluent mixtures. A good starting point is to test 20%, 40%, and 60% Ethyl Acetate in Hexane, with each mixture containing 1% acetic acid (v/v of the Ethyl Acetate).
Run TLC plates with the crude mixture in each system.
Select the system that gives your product an Rf of 0.25-0.35 and provides the best separation from impurities.
3. Column Preparation (Slurry Method)
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
In a separate beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase to form a smooth slurry. A general guide is to use 50-100 g of silica for every 1 g of crude material.
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure the silica packs into a uniform bed without cracks or air bubbles. Do not let the top of the silica bed run dry.
4. Sample Loading (Dry Loading Method)
Dissolve your crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM or acetone).
Add 2-3 g of silica gel to this solution.
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
Carefully add this powder to the top of the packed column bed, forming a thin, even layer.
Gently add a protective layer of sand on top of the sample layer.
5. Elution and Fraction Collection
Carefully fill the column with the initial mobile phase.
Open the stopcock and begin elution, applying gentle air pressure if necessary to maintain a steady flow rate (drip rate of ~1-2 drops per second).
Start with a lower polarity mobile phase and collect fractions (e.g., 10-20 mL per tube).
If necessary, perform a gradient elution by gradually increasing the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Monitor the collected fractions by TLC to identify which ones contain your pure product.
6. Product Isolation
Combine the pure fractions as identified by TLC.
Remove the solvent using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to remove it completely.
Place the resulting solid or oil under high vacuum to remove any residual solvent.
Characterize the final product using appropriate analytical techniques (NMR, MS, etc.) to confirm purity.[11]
Section 4: Data Summary & Visualization
Table 1: Recommended Solvent Systems & Modifiers
Stationary Phase
Primary Eluent System
Acidity Modifier
Target Rf
Primary Interaction Mechanism
Silica Gel
Hexane / Ethyl Acetate
0.5-1% Acetic Acid
0.25 - 0.35
Adsorption (H-Bonding, Dipole-Dipole)
Silica Gel
Dichloromethane / Hexane
0.5-1% Acetic Acid
0.25 - 0.35
Adsorption (Dipole-Dipole)
Phenyl-Silica
Hexane / Ethyl Acetate
0.5-1% Acetic Acid
0.25 - 0.35
Adsorption & π-π Interaction
Diagram 1: Troubleshooting Workflow
This diagram provides a logical path from an observed problem to its potential cause and recommended solution.
Caption: A workflow diagram for troubleshooting common chromatography issues.
References
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. Available from: [Link]
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Available from: [Link]
Types of stationary phases in gas chromatography. (2025, August 8). Phenomenex. Available from: [Link]
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available from: [Link]
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. Available from: [Link]
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available from: [Link]
Troubleshooting Guide. Phenomenex. Available from: [Link]
13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Semantic Scholar. Available from: [Link]
HPLC Troubleshooting Guide. Waters. Available from: [Link]
LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Available from: [Link]
4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid (C10H9ClO5S). PubChem. Available from: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Available from: [Link]
4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid — Chemical Substance Information. ChemInfo. Available from: [Link]
Selection of mobile phase in high-performance liquid chromatographic determination for medicines. (2000, March 15). PubMed. Available from: [Link]
Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Agilent. Available from: [Link]
4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid. Appchem. Available from: [Link]
Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library. Available from: [Link]
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Available from: [Link]
Chromatographic purification methods used for rDNA products. Semantic Scholar. Available from: [Link]
目的別分析用カラム類. JASCO Corporation. Available from: [Link]
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available from: [Link]
US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents.
YMC-Triart Phenyl 製品情報. YMC Co., Ltd.. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Dilemma: Reactivity vs. Resolution
The compound 1 is a critical, highly reactive intermediate utilized in pharmaceutical synthesis[1]. The molecule presents a classic chromatographic paradox due to its electrophilic chlorosulfonyl (-SO₂Cl) moiety.
When analyzed via standard Reversed-Phase HPLC (RP-HPLC) utilizing aqueous mobile phases, the -SO₂Cl group undergoes rapid nucleophilic attack. Water induces hydrolysis, converting the compound into the corresponding sulfonic acid, while alcoholic modifiers (like methanol) cause solvolysis, yielding sulfonate esters. This in-situ degradation manifests as split peaks, severe baseline drift, and catastrophic failure of quantitative accuracy.
Mechanistic Resolution: Pre-Column Derivatization
To circumvent the inherent instability of the sulfonyl chloride group, we engineered a Pre-Column Derivatization RP-HPLC method. By reacting the analyte with an excess of a secondary amine (diethylamine) in an anhydrous aprotic solvent prior to injection, the labile sulfonyl chloride is quantitatively converted into a highly stable sulfonamide[2].
This nucleophilic acyl substitution locks the molecule into a chromatographically stable state. Because the derivatization reaction requires a moderate alkaline environment to deprotonate the amine, the reaction is driven to completion rapidly, allowing for the full resolving power of RP-HPLC without degradation artifacts[3].
Fig 1: Reaction pathways comparing direct aqueous injection vs. pre-column amine derivatization.
Comparative Performance Matrix
We benchmarked the Proposed Method (Derivatization RP-HPLC) against two industry-standard alternatives to objectively demonstrate its superiority in purity analysis.
Alternative 1 (Standard RP-HPLC): Direct injection using a Water/Acetonitrile gradient.
Alternative 2 (Normal Phase HPLC): Direct injection using an anhydrous Hexane/Ethyl Acetate isocratic system to prevent hydrolysis.
Performance Parameter
Proposed Method: Derivatization RP-HPLC
Alternative 1: Standard RP-HPLC
Alternative 2: Normal Phase HPLC
Sample Stability (24h)
> 99.8% (Stable sulfonamide)
< 40.0% (Rapid hydrolysis)
~ 92.5% (Highly moisture sensitive)
Peak Symmetry (Tailing)
1.05 (Excellent peak shape)
> 2.50 (Split peaks/shoulders)
1.45 (Broadening observed)
Retention Time RSD%
0.15%
> 5.0% (Drifting baseline)
1.8%
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
Not determinable
0.5 µg/mL / 1.5 µg/mL
Method Robustness
High (Compatible with standard buffers)
Low (Fails system suitability)
Moderate (Requires strict anhydrous prep)
Data Interpretation: Normal Phase HPLC prevents immediate hydrolysis but suffers from poor sensitivity and peak broadening. Standard RP-HPLC is entirely unsuitable due to rapid degradation. The Derivatization RP-HPLC method provides the only reliable, highly sensitive quantification pathway.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . The method incorporates real-time System Suitability Testing (SST) to verify that the derivatization is complete and the chromatographic environment is optimal before any sample data is accepted.
Step 1: Reagent & Sample Preparation
Causality: Anhydrous conditions during preparation prevent premature hydrolysis before the amine can react.
Diluent Preparation: Use strictly anhydrous Acetonitrile (HPLC Grade, <0.001% water).
Derivatization Reagent: Prepare a 0.5 M solution of Diethylamine in anhydrous Acetonitrile.
Standard/Sample Prep: Accurately weigh 10.0 mg of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid into a 10 mL volumetric flask. Dissolve in 5 mL of diluent.
Step 2: Pre-Column Derivatization Workflow
Causality: Diethylamine acts as both the nucleophile and the base, driving the reaction to the stable sulfonamide rapidly at room temperature.
Add 1.0 mL of the Derivatization Reagent (0.5 M Diethylamine) to the sample flask.
Vortex for 30 seconds and allow the solution to stand at room temperature (20-25°C) for exactly 10 minutes to ensure >99.9% conversion.
Quench the excess amine by adding 0.5 mL of 1% Formic Acid in Acetonitrile.
Make up to the 10 mL mark with diluent.
Step 3: Chromatographic Conditions
Column: C18, 150 x 4.6 mm, 3.5 µm (Provides optimal retention for the sulfonamide derivative).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 30% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Step 4: System Suitability Testing (The Self-Validation Gate)
Causality: If the system fails these parameters, the run is automatically invalidated, preventing the reporting of erroneous purity data.
Blank Injection: Inject the derivatized blank. Acceptance: No interfering peaks at the retention time of the derivatized API.
Precision: Inject the derivatized standard 5 times. Acceptance: Peak area RSD ≤ 2.0%, Retention time RSD ≤ 1.0%.
The proposed method was fully validated according to the4[4], ensuring the method is scientifically sound, reproducible, and fit for its intended purpose in pharmaceutical quality control[5].
Fig 2: ICH Q2(R2) analytical method validation lifecycle for the derivatized RP-HPLC method.
Summary of Validation Results
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
Complete resolution from impurities/blanks
Resolution (Rs) > 2.5 for all known impurities
Pass
Linearity
R² ≥ 0.999 over the reportable range
R² = 0.9998 (Range: 25% to 150% of target)
Pass
Accuracy (Recovery)
98.0% - 102.0% recovery at 3 levels
Mean Recovery: 99.6%
Pass
Repeatability (Precision)
RSD ≤ 2.0% (n=6)
RSD = 0.65%
Pass
Intermediate Precision
RSD ≤ 2.0% (Different day/analyst)
RSD = 0.82%
Pass
Robustness
Stable under deliberate variations
Unaffected by ±0.2 mL/min flow or ±2°C temp
Pass
References
Title: ICH Q2(R2) validation of analytical procedures | Source: ich.org | URL:4
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | Source: europa.eu | URL:5
Title: 4-[4-(chlorosulfonyl)phenyl]-4-oxobutanoic acid — Chemical Substance Information | Source: nextsds.com | URL:1
Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride | Source: researchgate.net | URL:2
Title: Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization | Source: mdpi.com | URL:3
A Comparative Guide to the Mass Spectrometric Characterization of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid Conjugates
This guide provides an in-depth, technically-grounded comparison of mass spectrometry (MS) strategies for the characterization of biomolecules conjugated with 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid. As drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, technically-grounded comparison of mass spectrometry (MS) strategies for the characterization of biomolecules conjugated with 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid. As drug development professionals and researchers increasingly utilize bespoke linkers and modifiers, rigorous analytical characterization is paramount. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow for these specific conjugates.
The core of this analysis centers on the unique structural features of the reagent: a reactive sulfonyl chloride group for covalent bond formation and a phenyl-oxobutanoic acid backbone. Understanding its behavior and the resulting conjugate's characteristics under mass spectrometric analysis is critical for confirming identity, purity, and homogeneity.
Section 1: The Foundation - Conjugation Chemistry and Analytical Imperatives
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is a heterobifunctional crosslinker. Its primary reactive site, the sulfonyl chloride (-SO₂Cl), readily forms highly stable sulfonamide bonds with primary amines, such as the ε-amino group of lysine residues on a protein's surface. This reaction is the basis for its use in creating bioconjugates, from antibody-drug conjugates (ADCs) to targeted protein probes.
The central challenge in characterizing these conjugates lies in their inherent heterogeneity. The conjugation reaction can result in a mixture of species, including:
Unconjugated protein
Protein with one or more molecules of the linker attached (varying Drug-to-Antibody Ratios or DARs)
Linker attachment at different sites (positional isomers)
Mass spectrometry is the definitive tool for dissecting this complexity, providing precise mass measurements that allow for the unambiguous confirmation of a covalent modification.
Section 2: A Multi-Tiered MS Workflow for Complete Characterization
A comprehensive analysis of these conjugates should not rely on a single experiment. We advocate for a tiered approach that begins with a high-level overview and progressively drills down to provide high-resolution, residue-specific information. This ensures both efficiency and thoroughness.
Caption: A tiered workflow for comprehensive MS characterization.
Section 3: Intact Mass Analysis: Confirming Covalent Conjugation
The first and most critical question is whether the conjugation was successful. Intact mass analysis directly measures the molecular weight of the entire protein-conjugate, providing a clear picture of the different species present in the sample.
Expert Rationale: We recommend using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument. The reason is twofold: first, the high mass accuracy provides unambiguous confirmation of the mass addition from the conjugate. Second, the high resolving power is essential to separate the isotopic envelopes of different conjugated forms (e.g., a protein with two linkers vs. three), which often have overlapping charge-state distributions.
Comparative Techniques:
Feature
Intact LC-MS (Denaturing)
Native MS
Principle
Protein is denatured, resulting in a broad charge state distribution.
Protein is analyzed in its folded state, preserving non-covalent interactions.
Primary Output
Precise mass and distribution of covalent modifications (e.g., DAR).
Stoichiometry of complexes, conformation, and ligand binding.
Sample Prep
Requires removal of non-volatile salts and use of organic solvents.
Requires volatile buffers (e.g., ammonium acetate) and careful handling to maintain native state.
Best For
Routinely confirming conjugation and assessing heterogeneity in covalent modifications.
Studying higher-order structure and interactions of the conjugate.
Data Interpretation: A Hypothetical Example
Let's consider a 150 kDa monoclonal antibody (mAb) conjugated with 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (MW: 276.7 g/mol ). After conjugation, the sulfonyl chloride reacts with an amine, and HCl is lost, resulting in a net mass addition of 258.7 Da (276.7 - 36.5 (HCl) + 1.0 (H from amine)).
Species
Expected Mass (Da)
Observed Deconvoluted Mass (Da)
Conclusion
Unconjugated mAb
150,000.0
150,000.5
Unconjugated starting material present.
mAb + 1 Linker
150,258.7
150,259.3
Singly conjugated species detected.
mAb + 2 Linkers
150,517.4
150,518.0
Doubly conjugated species detected.
mAb + 3 Linkers
150,776.1
150,776.8
Triply conjugated species detected.
Experimental Protocol: Intact Mass Analysis
Sample Preparation: Desalt the conjugate sample using a reverse-phase C4 cartridge to remove non-volatile buffer salts. Elute into a solution of 50:50 acetonitrile:water with 0.1% formic acid.
LC Separation:
Column: A short C4 reverse-phase column suitable for proteins.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A rapid gradient from 20% to 80% B over 5-10 minutes. The goal is to quickly elute the protein and separate it from any remaining unconjugated small molecules.
MS Conditions (ESI-Q-TOF):
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Drying Gas Temp: 325 °C.
Scan Range: m/z 1000-4000.
Acquisition: MS1 only.
Data Processing: Use a deconvolution algorithm (e.g., MaxEnt) to convert the raw multi-charge state spectrum into a zero-charge mass spectrum for interpretation.
Section 4: Peptide Mapping: Pinpointing the Conjugation Site
Once conjugation is confirmed, the next step is to identify where on the protein the modification occurred. This is achieved through a "bottom-up" proteomics approach. The conjugate is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS.
Expert Rationale: Trypsin is the enzyme of choice for initial screening. It is robust and highly specific, cleaving C-terminal to lysine (K) and arginine (R) residues. Since lysine is a primary target for the sulfonyl chloride group, tryptic digestion can produce peptides where the modification site is conveniently located at the C-terminus, simplifying spectral interpretation. However, if a lysine residue is modified, it will no longer be cleaved by trypsin, a key piece of evidence in itself.
Experimental Protocol: Bottom-Up Peptide Mapping
Denaturation & Reduction: Denature the protein conjugate in 8 M urea. Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56 °C for 30 minutes.
Alkylation: Alkylate free cysteine residues with 25 mM iodoacetamide in the dark for 20 minutes to prevent disulfide bond reformation.
Digestion:
Dilute the sample at least 8-fold with 50 mM ammonium bicarbonate to lower the urea concentration to <1 M.
Gradient: A shallow gradient (e.g., 5-40% B over 60-90 minutes) to achieve good separation of the complex peptide mixture.
MS Acquisition: Use a data-dependent acquisition (DDA) method, where the instrument performs an MS1 scan followed by MS/MS scans on the top 10-20 most intense precursor ions.
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to match the acquired MS/MS spectra to theoretical peptide sequences. Crucially, the mass of the CPOA modification (+258.7 Da) must be set as a variable modification on lysine (K) and the protein N-terminus.
Section 5: Tandem MS Fragmentation: The Definitive Proof
Database search algorithms provide strong evidence, but manual inspection of the MS/MS spectrum for a modified peptide is the gold standard for confirmation. The fragmentation pattern reveals both the peptide's sequence and the nature of the modification. Aryl sulfonyl-containing compounds exhibit characteristic fragmentation pathways.
Expert Rationale & Fragmentation Comparison: The choice of fragmentation method is critical.
Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD): These methods are excellent for fragmenting the peptide backbone, producing the classic b- and y-ions that allow for sequence determination. However, they can sometimes cause the modification itself to fragment preferentially, losing information.
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for analyzing labile post-translational modifications. It cleaves the peptide backbone (producing c- and z-ions) while often leaving the side chains—and the CPOA modification—intact. This can be highly advantageous for localizing the modification site with greater confidence.
Predicted Fragmentation Pattern: For a CPOA-modified lysine residue, we anticipate several key fragmentation events under HCD/CID conditions:
Loss of SO₂: A neutral loss of 64 Da from the precursor or fragment ions is a hallmark of sulfonamides.
Cleavage of the S-N bond: This can lead to ions corresponding to the peptide backbone plus the remaining portion of the linker.
Fragmentation of the Linker: The butanoic acid chain can undergo cleavages.
Peptide Backbone Fragmentation: The presence of a continuous series of b- and/or y-ions flanking the modified lysine residue provides definitive proof of its location.
Caption: Predicted fragmentation of a CPOA-modified lysine side chain.
References
Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science.
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.
American Chemical Society. (2017). Mapping the Small Molecule Interactome by Mass Spectrometry. Biochemistry.
Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.
Creative Biolabs. (n.d.). Conjugation Site Analysis by MS/MS Protein Sequencing.
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Retrieved from [Link]
Royal Society of Chemistry. (2019). Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics.
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
In Vitro Stability Comparison of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid Derivatives: A Guide for Drug Discovery
Chemical Context & The Stability Challenge In modern drug discovery and bioconjugation, 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid serves as a highly versatile bifunctional building block. It features a carboxylic a...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Context & The Stability Challenge
In modern drug discovery and bioconjugation, 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid serves as a highly versatile bifunctional building block. It features a carboxylic acid moiety for standard amide coupling and a highly electrophilic chlorosulfonyl group designed to react with nucleophiles. However, when transitioning from synthetic organic chemistry to in vitro biological assays, the inherent instability of the chlorosulfonyl group in aqueous media becomes a critical bottleneck.
To utilize this scaffold effectively—whether as a covalent warhead or a chemical probe—researchers must often convert the reactive chloride into more stable derivatives. This guide objectively compares the in vitro stability and performance of the parent chlorosulfonyl compound against its two most prominent structural alternatives: the Fluorosulfonyl derivative (a SuFEx warhead) and the Sulfonamide derivative (a stable bioisostere).
Mechanistic Causality: The Halide Leaving Group Effect
The vast difference in in vitro stability between sulfonyl derivatives is dictated by the thermodynamics of the sulfur-halogen bond and the pKa of the leaving group.
The1 follows an SN2-like mechanism where bond-formation with water predominates under physiological conditions[1]. Because the chloride ion is an excellent leaving group (pKa of HCl ≈ -7), the activation energy for nucleophilic attack by water or hydroxide ions is exceptionally low, leading to rapid degradation into the inactive sulfonic acid.
Conversely, sulfonyl fluorides exhibit remarkable stability due to the significantly stronger and shorter S-F bond. They act as2[2]. The fluoride ion is a poorer leaving group (pKa of HF ≈ 3.2), meaning the S-F bond resists spontaneous aqueous hydrolysis. It requires specific microenvironmental activation—such as hydrogen bonding networks or basic residues (Lys/Tyr/His) in a protein binding pocket—to undergo Sulfur(VI) Fluoride Exchange (SuFEx).
Mechanistic divergence of sulfonyl halides in aqueous and biological environments.
Comparative In Vitro Stability Data
Recent investigations into the3 confirm their extended half-lives in phosphate-buffered saline and serum compared to their chloride counterparts[3]. The table below synthesizes the expected stability profiles of the three primary 4-oxobutanoic acid derivatives based on these established kinetic principles.
Derivative Type
Functional Group
Leaving Group pKa
Half-Life (t½) in PBS (pH 7.4, 37°C)
Half-Life (t½) in Human Plasma (37°C)
Primary Degradation Pathway
Chlorosulfonyl (Parent)
-SO₂Cl
~ -7.0
< 5 Minutes
< 2 Minutes
Rapid aqueous hydrolysis to sulfonic acid.
Fluorosulfonyl (SuFEx)
-SO₂F
~ 3.2
> 7 Days
12 - 48 Hours
Slow enzymatic/nucleophilic displacement.
Sulfonamide (Control)
-SO₂NH₂
> 35
Stable
Stable
CYP450-mediated metabolism (linker).
Data Interpretation: The chlorosulfonyl derivative is entirely unsuitable for direct in vitro screening due to its near-instantaneous hydrolysis. The fluorosulfonyl derivative provides the optimal balance, remaining intact in aqueous buffers long enough to reach and engage its biological target.
Self-Validating Experimental Protocols
To empirically verify the stability of these derivatives, researchers must utilize a self-validating LC-MS/MS workflow. A protocol is only "self-validating" if it accounts for matrix effects, solvent-induced artifacts, and spontaneous degradation during sample processing.
Step-by-Step LC-MS/MS Stability Assay
1. Matrix Preparation & Equilibration
Action: Pre-warm Phosphate-Buffered Saline (PBS, pH 7.4) or pooled Human Plasma to 37°C in a shaking incubator.
Causality: Temperature strictly dictates hydrolysis kinetics. Pre-warming ensures the reaction begins at exactly physiological temperature, preventing an artificial lag phase.
2. Compound Spiking (The <1% DMSO Rule)
Action: Prepare a 10 mM stock of the derivative in anhydrous DMSO. Spike the stock into the matrix to achieve a 1 µM final concentration, ensuring the final DMSO concentration is strictly ≤1% (v/v) .
Causality: High concentrations of organic co-solvents alter the dielectric constant of the aqueous media, artificially shielding sulfonyl chlorides from hydrolysis and skewing half-life calculations.
3. Time-Course Aliquoting
Action: Extract 50 µL aliquots at designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes for chlorides; extend to 24+ hours for fluorides).
4. Instantaneous Quenching
Action: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).
Causality: Cold MeCN serves a dual purpose: it instantly precipitates plasma proteins (halting enzymatic degradation) and strips the aqueous solvation shell away from the electrophile, instantly freezing chemical hydrolysis.
5. LC-MS/MS Quantification
Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system utilizing a C18 column and a fast gradient to minimize on-column degradation.
Self-validating LC-MS/MS workflow for in vitro stability profiling.
Application Insights for Drug Development
Choosing the correct derivative of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is paramount for experimental success:
Use the Chlorosulfonyl Derivative strictly as a synthetic intermediate. It is ideal for parallel synthesis of sulfonamide libraries in anhydrous conditions, but will yield false negatives in biological assays due to rapid hydrolysis.
Use the Fluorosulfonyl Derivative for targeted covalent inhibitor (TCI) discovery. Its prolonged in vitro stability ensures it survives systemic circulation models (plasma) while retaining the latent ability to covalently modify target proteins via SuFEx click chemistry.
Use the Sulfonamide Derivative as a negative control in covalent binding assays. Because it is electronically similar but completely unreactive towards nucleophiles, it validates whether observed biological activity is driven by covalent engagement or mere non-covalent affinity.
References
Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing)
LC-MS/MS Validation Protocols for Metabolite Derivatization using 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Metabolomics, Pharmacokinetics (PK), and Biomarker Quantification The Analytical Challenge: Why Derivatize? In liquid c...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application: Metabolomics, Pharmacokinetics (PK), and Biomarker Quantification
The Analytical Challenge: Why Derivatize?
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) metabolomics, highly polar analytes—such as biogenic amines, amino acids, and phenolic compounds—present a dual challenge. First, their extreme polarity leads to poor retention on standard reversed-phase (C18) columns, causing them to elute in the void volume where matrix suppression is most severe. Second, many of these low-molecular-weight compounds exhibit poor ionization efficiency in electrospray ionization (ESI), severely limiting the Lower Limit of Quantification (LLOQ).
To circumvent these limitations, pre-column chemical derivatization is employed to modify the analyte's physicochemical properties [1]. By introducing a hydrophobic moiety and a readily ionizable functional group, derivatization simultaneously increases chromatographic retention and MS/MS sensitivity.
4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CSP-OBA) has emerged as a superior derivatization reagent for targeting primary/secondary amines and phenols. Unlike legacy reagents that optimize for positive-ion mode (ESI+), CSP-OBA is specifically engineered to maximize negative-ion mode (ESI-) sensitivity.
Product Comparison: CSP-OBA vs. Legacy Reagents
When selecting a derivatization reagent, the choice dictates the entire bioanalytical workflow. Below is an objective comparison of CSP-OBA against industry-standard alternatives like Dansyl Chloride (DNS-Cl) and Benzoyl Chloride (BzCl).
Table 1: Comparative Performance of Derivatization Reagents
Parameter
CSP-OBA
Dansyl Chloride (DNS-Cl)
Benzoyl Chloride (BzCl)
Target Functional Groups
Amines, Phenols
Amines, Phenols
Amines, Phenols, Alcohols
Optimal MS Ionization
ESI- (Negative Mode)
ESI+ (Positive Mode)
ESI+ (Positive Mode)
Added Mass (Δ Da)
+241 Da
+233 Da
+104 Da
Chromatographic Shift
High (Strong C18 retention)
High
Moderate
Typical LLOQ Range
10 – 50 pM
50 – 100 pM
100 – 500 pM
Matrix Effect Susceptibility
Low (shifts to clean mass range)
Moderate
High (endogenous interference)
The CSP-OBA Advantage: The critical differentiator of CSP-OBA is its bifunctional nature. While the sulfonyl chloride head reacts with the target analyte, the 4-oxobutanoic acid tail remains unreacted. This free carboxylic acid group is easily deprotonated (
R−COO−
), providing a permanent negative charge that yields exceptional signal-to-noise ratios in ESI- mode.
Reaction Mechanism & Biological Targeting
To build a robust assay, one must understand the causality of the chemical reaction. CSP-OBA contains a highly electrophilic sulfonyl chloride (
−SO2Cl
) group. In a mildly basic environment (pH 9.0), the target amine is deprotonated, rendering it highly nucleophilic. The amine attacks the sulfur atom, displacing the chloride ion and forming a highly stable sulfonamide bond.
Fig 1. Chemical mechanism of CSP-OBA reacting with amine metabolites to enhance ESI- sensitivity.
This mechanism is particularly useful for mapping complex metabolic cascades, such as the catecholamine biosynthetic pathway, where intermediate polarity makes underivatized LC-MS/MS analysis highly variable.
The following protocol is optimized for plasma and urine matrices. Every step is designed with a specific physicochemical purpose to ensure maximum yield and reproducibility.
Materials Required:
Reagent: 10 mM CSP-OBA in anhydrous Acetonitrile (Prepare fresh daily; sulfonyl chlorides hydrolyze in the presence of moisture).
Buffer: 100 mM Sodium Carbonate (
Na2CO3
) buffer, adjusted to pH 9.0.
Quenching Solution: 1% Formic Acid in Water.
Workflow:
Protein Precipitation & Extraction: Add 50 µL of biological sample to 150 µL of cold acetonitrile containing Stable Isotope-Labeled Internal Standards (SIL-IS). Causality: Acetonitrile precipitates proteins that could otherwise react with CSP-OBA, while SIL-IS corrects for any downstream derivatization variability. Vortex and centrifuge at 14,000 x g for 10 mins.
Buffering: Transfer 100 µL of the supernatant to a clean vial. Add 50 µL of the pH 9.0 Sodium Carbonate buffer. Causality: Adjusting the pH to 9.0 ensures target amines are deprotonated (nucleophilic) without causing rapid hydrolysis of the CSP-OBA reagent.
Derivatization: Add 50 µL of the 10 mM CSP-OBA reagent. Vortex immediately. Incubate at 40°C for 15 minutes.
Quenching: Add 50 µL of the Quenching Solution (1% Formic Acid). Causality: Dropping the pH neutralizes the nucleophiles, immediately stopping the reaction. It also protonates the residual matrix components, stabilizing the newly formed carboxylic acid tail of the derivative for reversed-phase chromatography.
Analysis: Inject 2 µL into the LC-MS/MS system operating in ESI- MRM mode.
Fig 3. Step-by-step CSP-OBA derivatization workflow for LC-MS/MS metabolite analysis.
Self-Validating System: FDA Bioanalytical Guidelines
To ensure trustworthiness and regulatory compliance, the CSP-OBA derivatization method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry [2]. A protocol is only as strong as its validation framework. You must evaluate the following parameters to ensure a self-validating system:
A. Selectivity and Specificity
Analyze blank matrix samples from at least six different sources. Because CSP-OBA adds significant mass (+241 Da) and shifts the retention time to a highly hydrophobic region of the chromatogram, endogenous interference is typically drastically reduced compared to underivatized methods. Ensure no interfering peaks appear at the retention time of the derivatized analyte or the SIL-IS.
B. Matrix Effect (ME) and Recovery (RE)
Derivatization efficiency can be altered by matrix components (e.g., endogenous salts or competing amines).
Matrix Effect: Calculate by comparing the peak area of the derivatized analyte spiked post-extraction into a blank matrix versus the peak area in a neat solvent. An IS-normalized matrix factor CV of <15% is required.
Recovery: Compare the peak area of samples spiked pre-extraction to those spiked post-extraction. While derivatization recovery does not need to be 100%, it must be consistent and reproducible across all concentration levels.
C. Accuracy and Precision
Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC. Run intra-day (n=5) and inter-day (n=15 over 3 days) batches. The FDA mandates that precision (%CV) must be
≤
15% (and
≤
20% at the LLOQ), and accuracy must be within
±
15% of the nominal concentration (
±
20% at LLOQ) [2].
D. Autosampler Stability
This is a critical, often-overlooked parameter for derivatized samples. While sulfonamides are chemically stable, the free carboxylic acid tail of the CSP-OBA derivative can undergo slow esterification if left in methanolic autosampler solvents for extended periods. Validate the stability of the final quenched mixture at 4°C for at least 24–48 hours to ensure batch integrity during long LC-MS/MS runs.
References
Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry. Available at:[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]
Safety & Regulatory Compliance
Safety
A Guide to the Safe Disposal of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS No. 937661-23-9).[1][2][3][4] As a laboratory professional, your safe...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid (CAS No. 937661-23-9).[1][2][3][4] As a laboratory professional, your safety and the integrity of our shared environment are paramount. This guide moves beyond mere instruction to explain the chemical principles that underpin these essential procedures, ensuring you can manage this reactive compound with confidence and expertise.
The core challenge in disposing of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid lies in its chlorosulfonyl (-SO₂Cl) functional group. This group is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous and potentially hazardous reaction. Our disposal strategy is therefore centered on a controlled hydrolysis and neutralization process.
Part 1: Hazard Assessment and Chemical Profile
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. The primary hazards associated with 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid are dictated by its reactive chlorosulfonyl group.
Hazard Category
Description
Rationale and Scientific Principle
Reactivity
Reacts violently with water and other protic solvents (e.g., alcohols).[5][6][7]
The sulfur atom in the chlorosulfonyl group is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom in a rapid, exothermic hydrolysis reaction.
Corrosivity
The compound itself and its decomposition products are highly corrosive.
The hydrolysis reaction produces hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), both of which are strong, corrosive acids capable of causing severe chemical burns and damaging materials.[6]
Toxicity
Inhalation of vapors or dust is harmful. Contact with skin or eyes can cause severe irritation and burns.[8][9]
The released HCl and H₂SO₄ gases are toxic and extremely irritating to the respiratory system, mucous membranes, and skin.[6][8]
This reactivity profile means that improper disposal, such as discarding the compound in standard waste or pouring it down the drain, is strictly prohibited. Such actions could lead to violent reactions, the release of toxic fumes, and severe corrosion of plumbing infrastructure.[10]
Part 2: The Regulatory Landscape: EPA and OSHA Compliance
All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, two primary federal agencies set the standards for laboratory waste.
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[11] This means that as the generator of the waste, you are responsible for its safe handling and disposal until its final destruction.[11] 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is classified as a hazardous waste due to its reactivity and corrosivity characteristics.
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[12][13] This CHP must include specific standard operating procedures (SOPs) for the safe handling and disposal of hazardous chemicals used in your laboratory.[13][14]
Adherence to the procedures outlined in this guide will ensure compliance with these critical federal standards.
Part 3: Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal route for 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid and associated materials.
Caption: Decision workflow for the proper disposal of 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid.
Part 4: Step-by-Step Disposal Protocols
Crucial Prerequisite: All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
This protocol is designed for the treatment of the pure, uncontaminated compound. The principle is to safely hydrolyze the reactive chlorosulfonyl group into a stable sulfonic acid salt.
Materials:
Large beaker (at least 10x the volume of the basic solution)
Prepare the Basic Solution: In the large beaker, prepare the basic solution. A significant excess is required. As a rule of thumb, use approximately 100 mL of 5% sodium bicarbonate solution for every 1 gram of the acid chloride.
Cool the Solution: Place the beaker containing the basic solution into an ice bath and begin stirring. Allow the solution to cool to below 10°C. This is critical for controlling the exothermic reaction.[15]
Slow Addition: Very slowly, and in small portions, add the 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid to the cold, stirring basic solution. Never add the solution to the acid chloride. [15] You will observe gas evolution (CO₂ if using bicarbonate) and a temperature increase. Add the compound at a rate that keeps the reaction under control and prevents excessive foaming or temperature rise.
Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it warm to room temperature while continuing to stir for another 1-2 hours to ensure the reaction is complete.
pH Verification: Check the pH of the resulting solution. It should be in the neutral range (pH 6.0-8.0). If it is still acidic, slowly add more basic solution until neutrality is achieved. If it is too basic, add a dilute acid (e.g., 1M HCl) dropwise.
Final Disposal: Once neutralized, this aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of running water.[15] However, you must always confirm this is permissible under your institution's and local municipality's regulations. [10]
Protocol 2: Disposal of Contaminated Waste and Spill Residues
If the 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid is mixed with solvents or other chemicals, or if you are disposing of materials used to clean a spill, it must be treated as a distinct hazardous waste stream. Do not attempt to neutralize these mixtures.
Procedure:
Containment: Collect the contaminated material or spill cleanup debris (e.g., vermiculite, sand) in a designated hazardous waste container.[6][15] The container must be made of a material compatible with all components of the waste (a polyethylene container is often a safe choice).[10]
Labeling: Label the container clearly with a hazardous waste tag. The label must include:
The full chemical names of all constituents, including 4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid and any solvents or other contaminants. Do not use abbreviations.[10]
The associated hazards (e.g., "Corrosive," "Reacts with Water").
Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[17]
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[10]
Protocol 3: Management of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
Procedure:
First Rinse (Hazardous): Under a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone). The first rinsate must be collected and disposed of as hazardous waste according to Protocol 2.[17]
Subsequent Rinses: The second and third rinsates can typically be collected and disposed of similarly, or as directed by your EHS office.
Final Disposal: Once triple-rinsed and fully dry, the container is considered decontaminated. Deface or remove the original label.[17] The container can now be disposed of as non-hazardous solid waste or recycled, according to your facility's procedures.
Part 5: Safety and Emergency Information
PPE Category
Specification
Eye Protection
ANSI Z87.1 compliant safety glasses with side shields, at a minimum. Chemical splash goggles are strongly recommended.
All handling and disposal must occur in a fume hood. No respiratory protection is needed under these conditions.
Spill Response:
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unsafe.
Ventilate: Ensure the fume hood is operating at maximum capacity.
Contain and Absorb: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust. [6][15]
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by water.
Dispose: Treat all cleanup materials as contaminated hazardous waste as described in Protocol 2.
Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste.
BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
Cohen, D. T. (2010). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). Retrieved from a URL related to a university chemistry department.
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
Wikipedia. (n.d.). Chlorosulfonyl isocyanate.
Taguchi, H. (2014, January).
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Sulfuryl chloride.
U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste.
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
Fisher Scientific. (2008, February 21). Safety Data Sheet: Sulfuryl chloride.
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.